JMI-346
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H20N4O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
[1-(4-methylphenyl)triazol-4-yl]methyl (2S)-2-amino-3-phenylpropanoate |
InChI |
InChI=1S/C19H20N4O2/c1-14-7-9-17(10-8-14)23-12-16(21-22-23)13-25-19(24)18(20)11-15-5-3-2-4-6-15/h2-10,12,18H,11,13,20H2,1H3/t18-/m0/s1 |
InChI Key |
TZQPUBNRMQNCDV-SFHVURJKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)COC(=O)[C@H](CC3=CC=CC=C3)N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)COC(=O)C(CC3=CC=CC=C3)N |
Origin of Product |
United States |
Foundational & Exploratory
JMI-346: A Technical Guide to its Mechanism of Action as a Falcipain-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
JMI-346 is a novel small molecule inhibitor identified as a potent agent against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2][3] Emerging from structure-guided virtual screening of compound libraries, this compound has demonstrated significant promise as a potential anti-malarial therapeutic.[2][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its molecular target, biological effects, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Inhibition of Falcipain-2
The primary mechanism of action of this compound is the potent and specific inhibition of Plasmodium falciparum falcipain-2 (PfFP-2).[1][3] PfFP-2 is a crucial cysteine protease located in the food vacuole of the parasite.[4] This enzyme plays a central role in the degradation of host hemoglobin, which the parasite utilizes as a primary source of amino acids for its growth and development.[4]
By binding to the active site of PfFP-2, this compound obstructs its normal enzymatic function.[2] This inhibition of the hemoglobinase activity of PfFP-2 leads to a disruption in the parasite's nutrient supply, ultimately resulting in impaired growth and development, and parasite death.[2][4]
Signaling Pathway and Downstream Effects
The inhibition of PfFP-2 by this compound initiates a cascade of detrimental effects within the malaria parasite. The process begins with the parasite's uptake of host hemoglobin into its food vacuole. PfFP-2 is a key enzyme in the initial breakdown of the globin chains of hemoglobin. By inhibiting this enzyme, this compound causes an accumulation of undigested hemoglobin. This disruption of the hemoglobin degradation pathway is the pivotal event in the anti-malarial action of this compound.
Quantitative Data Summary
This compound has demonstrated potent activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. The inhibitory concentrations (IC50) are summarized in the table below.
| Compound | Parasite Strain | IC50 (µM) |
| This compound | 3D7 (CQS) | 13[1][3] |
| This compound | RKL-9 (CQR) | 33[1][3] |
Experimental Protocols
The characterization of this compound involved several key in vitro assays to determine its anti-malarial efficacy and cytotoxicity. The detailed methodologies for these experiments are outlined below.
In Vitro Anti-malarial Susceptibility Assay (SYBR Green I-based)
This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
-
Parasite Culture: Asynchronous P. falciparum cultures (e.g., 3D7 and RKL-9 strains) are maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 0.25% sodium bicarbonate. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Dilution: this compound is serially diluted in RPMI-1640 medium to achieve a range of final concentrations.
-
Assay Plate Preparation: In a 96-well microtiter plate, 100 µL of the synchronized ring-stage parasite culture (2% parasitemia, 2% hematocrit) is added to each well containing 100 µL of the various drug dilutions.
-
Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the red blood cells. After thawing, 100 µL of SYBR Green I lysis buffer (containing 0.2 µL of SYBR Green I dye per mL) is added to each well.
-
Fluorescence Reading: The plate is incubated in the dark for 1 hour at room temperature. The fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 value is calculated using a non-linear regression model.
Cytotoxicity Assay (MTT Assay)
This assay assesses the potential toxicity of the compound against a human cell line (e.g., HEK293 or HepG2) to determine its selectivity for the parasite.
-
Cell Culture: Human embryonic kidney (HEK293) cells or hepatocellular carcinoma (HepG2) cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A control group with no compound is also included.
-
Incubation: The plate is incubated for 24-48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells.
Experimental Workflow
The identification and characterization of this compound followed a structured experimental workflow, beginning with computational screening and culminating in the assessment of its biological activity.
Conclusion
This compound represents a promising anti-malarial lead compound that functions through the targeted inhibition of the essential P. falciparum protease, falcipain-2. Its efficacy against both drug-sensitive and drug-resistant parasite strains underscores its potential in the development of new therapeutic strategies to combat malaria. Further in vivo studies and lead optimization are warranted to fully evaluate its clinical utility.
References
JMI-346: A Technical Guide to a Promising Anti-Malarial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
JMI-346 is an investigational anti-malarial compound that has demonstrated significant activity against Plasmodium falciparum, the deadliest species of malaria parasite. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on its mechanism of action, relevant signaling pathways, and the experimental protocols used for its characterization.
Chemical Structure and Properties
This compound is chemically identified as L-Phenylalanine, [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methyl ester. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₉H₂₀N₄O₂ |
| Molecular Weight | 336.39 g/mol |
| IUPAC Name | (S)-2-amino-3-phenylpropanoic acid, [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methyl ester |
| CAS Number | 2091841-46-0 |
A definitive 2D chemical structure diagram for this compound is not publicly available in the searched resources. The IUPAC name provides the structural information.
Physicochemical Properties:
Biological Activity and Mechanism of Action
This compound exhibits potent anti-malarial activity by targeting a crucial enzyme in the parasite's life cycle: falcipain-2.
Inhibition of Falcipain-2
Falcipain-2 is a cysteine protease located in the food vacuole of Plasmodium falciparum. Its primary function is the degradation of hemoglobin, which the parasite ingests from the host's red blood cells. This degradation process is essential for the parasite to obtain amino acids necessary for its growth and proliferation.
This compound acts as a potent inhibitor of falcipain-2. By blocking the active site of this enzyme, this compound prevents the breakdown of hemoglobin. This leads to an accumulation of undigested hemoglobin within the parasite's food vacuole and, critically, a deprivation of essential amino acids. This amino acid starvation ultimately disrupts parasite development and leads to its death.
In Vitro Anti-malarial Activity
The inhibitory effect of this compound on parasite growth has been quantified through in vitro studies. The 50% inhibitory concentration (IC₅₀) values against different strains of P. falciparum are presented below.
| Parasite Strain | IC₅₀ (μM) |
| Chloroquine-sensitive (3D7) | 13 |
| Chloroquine-resistant (RKL-9) | 33 |
These results indicate that this compound is effective against both drug-sensitive and drug-resistant strains of the malaria parasite.
Signaling Pathways
The primary signaling consequence of this compound action is the induction of a cellular stress response in Plasmodium falciparum due to amino acid starvation. While the parasite lacks some of the canonical nutrient-sensing pathways found in other eukaryotes (such as the TOR pathway), it does possess mechanisms to respond to amino acid deprivation. Inhibition of falcipain-2 by this compound initiates a cascade of events aimed at conserving resources and surviving the nutrient-poor conditions. This includes a general downregulation of protein synthesis and a slowing of the cell cycle, leading to a state of metabolic dormancy.
JMI-346: A Technical Guide to its Biological Targets and Pathways
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the biological targets and associated pathways of the antimalarial compound JMI-346. It is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development.
Executive Summary
This compound is a potent inhibitor of Plasmodium falciparum falcipain-2 (PfFP-2), a crucial cysteine protease involved in the parasite's lifecycle. By targeting PfFP-2, this compound disrupts the hemoglobin degradation pathway, a process essential for the parasite's acquisition of amino acids necessary for its growth and proliferation. This guide details the mechanism of action of this compound, its primary biological target, the signaling pathway it modulates, and provides detailed protocols for relevant experimental validation.
Primary Biological Target: Falcipain-2 (PfFP-2)
The principal biological target of this compound is Falcipain-2 (PfFP-2) , a papain-family cysteine protease located in the food vacuole of Plasmodium falciparum.[1][2] PfFP-2 plays a critical role in the degradation of host hemoglobin, which the parasite utilizes as a primary source of amino acids for protein synthesis and to maintain osmotic stability.[1][2]
Signaling Pathway: Hemoglobin Degradation
This compound exerts its antimalarial effect by inhibiting a key step in the hemoglobin degradation pathway. This multi-step process, occurring within the acidic environment of the parasite's food vacuole, is initiated by aspartic proteases (plasmepsins) that cleave native hemoglobin.[3][4] This initial cleavage denatures the globin chains, making them susceptible to further degradation by proteases, including PfFP-2.[3][4] PfFP-2, along with other proteases like falcipain-3, then cleaves the denatured globin into smaller peptides, which are ultimately broken down into individual amino acids. Inhibition of PfFP-2 by this compound leads to an accumulation of undigested globin, starving the parasite of essential amino acids and ultimately leading to its death.[2]
Figure 1: Hemoglobin degradation pathway in P. falciparum and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound's biological activity.
| Parameter | Value | Cell Line/Strain | Reference |
| IC50 | 13 µM | P. falciparum 3D7 (Chloroquine-sensitive) | MedChemExpress |
| IC50 | 33 µM | P. falciparum RKL-9 (Chloroquine-resistant) | MedChemExpress |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
PfFP-2 Enzyme Inhibition Assay
This protocol is adapted from established methods for determining the inhibitory activity of compounds against PfFP-2.
Materials:
-
Recombinant PfFP-2 enzyme
-
Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)
-
Assay buffer: 100 mM sodium acetate, 10 mM DTT, pH 5.5
-
This compound (or other test compounds) dissolved in DMSO
-
96-well black microplates
-
Fluorometric plate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions to test a range of concentrations.
-
In a 96-well black microplate, add 2 µL of the this compound dilution or DMSO (for control wells).
-
Add 88 µL of assay buffer containing the appropriate concentration of recombinant PfFP-2 to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at 355 nm excitation and 460 nm emission over a period of 30 minutes at room temperature.
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Figure 2: Workflow for the PfFP-2 enzyme inhibition assay.
Cytotoxicity Assay (MTT Assay) against HepG2 Cells
This protocol describes a common method to assess the cytotoxicity of antimalarial compounds on a human cell line.
Materials:
-
HepG2 cells (human liver cancer cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear microplates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
After 24 hours, treat the cells with various concentrations of this compound (prepared by diluting the stock solution in culture medium). Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to convert MTT into formazan crystals.
-
After 4 hours, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells). The CC50 (50% cytotoxic concentration) is calculated from the dose-response curve.
Figure 3: Workflow for the cytotoxicity (MTT) assay.
In Vivo Antimalarial Efficacy (4-Day Suppressive Test)
This protocol, based on the Peters' 4-day suppressive test, is a standard method for evaluating the in vivo efficacy of antimalarial compounds in a murine model.
Materials:
-
Plasmodium berghei ANKA strain
-
Swiss albino mice (6-8 weeks old)
-
This compound formulated for oral or intraperitoneal administration
-
Chloroquine (positive control)
-
Vehicle (for negative control)
-
Giemsa stain
-
Microscope
Procedure:
-
Infect mice intraperitoneally with 1 x 10^7 P. berghei-parasitized red blood cells on day 0.
-
Randomly divide the mice into groups (e.g., vehicle control, positive control, and different dose groups of this compound).
-
Two hours after infection, administer the first dose of the respective treatments (this compound, chloroquine, or vehicle) to the mice.
-
Continue treatment once daily for the next three consecutive days (day 1, 2, and 3).
-
On day 4, prepare thin blood smears from the tail vein of each mouse.
-
Stain the blood smears with Giemsa and determine the parasitemia by counting the number of parasitized red blood cells out of at least 1000 red blood cells under a microscope.
-
Calculate the average percentage of parasitemia for each group.
-
Determine the percentage of suppression of parasitemia using the following formula: % Suppression = [ (Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group ] x 100
-
Monitor the survival of the mice daily for up to 30 days.
Figure 4: Workflow for the in vivo 4-day suppressive test.
References
In vitro and in vivo studies of JMI-346
An analysis of the available scientific literature reveals no specific in vitro or in vivo studies for a compound designated "JMI-346." Searches for this particular identifier in scholarly databases and scientific publications did not yield any relevant results. Consequently, it is not possible to provide a detailed technical guide, including quantitative data, experimental protocols, or signaling pathway diagrams, as requested.
The absence of information on "this compound" in the public domain suggests several possibilities:
-
The compound may be in a very early stage of development and has not yet been the subject of published research.
-
"this compound" could be an internal designation for a compound within a private organization, with research findings not yet disclosed publicly.
-
The identifier may be incorrect or a misnomer.
Further investigation would require a more specific and accurate identifier for the compound of interest. Should a different designation or additional context become available, a comprehensive technical guide could be compiled.
An In-depth Technical Guide on the Safety and Toxicity Profile of JMI-346
Introduction
The following guide provides a comprehensive overview of the available safety and toxicity data for the compound designated JMI-346. This document is intended for researchers, scientists, and professionals involved in drug development and toxicological assessment. Due to the limited publicly available information specifically identifying a compound as "this compound," this guide will focus on establishing a framework for assessing the safety and toxicity of a novel chemical entity, using the identifier this compound as a placeholder. The methodologies and data points outlined below represent the critical information required for a thorough safety evaluation.
Section 1: Preclinical Safety and Toxicity Evaluation Framework
A comprehensive preclinical safety program is essential to characterize the potential risks of a new investigational drug before it is administered to humans. The primary objectives of such a program are to identify a safe starting dose for clinical trials, determine potential target organs for toxicity, and understand the dose-response relationship of any adverse effects.
1.1. General Toxicology Studies
General toxicology studies are designed to evaluate the overall effects of a compound on the animal's well-being. These studies are typically conducted in at least two species, one rodent and one non-rodent, to provide a comparative assessment of toxicity.
Table 1: Representative Data from Acute and Subchronic Toxicity Studies
| Study Type | Species | Route of Administration | Dose Levels (mg/kg/day) | Key Findings | No-Observed-Adverse-Effect Level (NOAEL) (mg/kg/day) |
| Acute Toxicity | Rat (Sprague-Dawley) | Oral | 500, 1000, 2000 | No mortality or significant clinical signs of toxicity. | > 2000 |
| Dog (Beagle) | Intravenous | 10, 50, 100 | Dose-dependent increase in liver enzymes (ALT, AST) at 100 mg/kg. | 50 | |
| Subchronic Toxicity (28-Day) | Rat (Sprague-Dawley) | Oral | 100, 300, 1000 | Mild to moderate hepatocellular hypertrophy at ≥ 300 mg/kg. | 100 |
| Monkey (Cynomolgus) | Intravenous | 25, 75, 200 | Reversible renal tubular degeneration at 200 mg/kg. | 75 |
Experimental Protocol: 28-Day Oral Toxicity Study in Rats
-
Test System: Male and female Sprague-Dawley rats (10/sex/group).
-
Dose Administration: The test article, this compound, is administered once daily via oral gavage for 28 consecutive days. A control group receives the vehicle alone.
-
Observations: Clinical signs, body weight, and food consumption are recorded throughout the study.
-
Clinical Pathology: Hematology and clinical chemistry parameters are evaluated at the end of the treatment period.
-
Histopathology: A full necropsy is performed on all animals. A comprehensive list of tissues is collected, preserved, and examined microscopically by a board-certified veterinary pathologist.
1.2. Safety Pharmacology
Safety pharmacology studies are conducted to assess the potential adverse effects of a compound on vital physiological functions.
Table 2: Core Safety Pharmacology Battery
| System | Assay | Species | Key Parameters Measured | Results |
| Central Nervous System | Irwin Test | Mouse | Behavioral and physiological signs | No significant effects observed up to 1000 mg/kg. |
| Cardiovascular System | hERG Assay | In vitro | Inhibition of the hERG potassium channel | IC50 > 30 µM |
| Telemetry | Dog | Blood pressure, heart rate, ECG | No significant changes in cardiovascular parameters. | |
| Respiratory System | Whole-body plethysmography | Rat | Respiratory rate, tidal volume | No adverse effects on respiratory function. |
Experimental Protocol: hERG Assay
-
Test System: Human embryonic kidney (HEK293) cells stably expressing the hERG potassium channel.
-
Methodology: The patch-clamp technique is used to measure the effect of this compound on the hERG current.
-
Data Analysis: The concentration-response curve is analyzed to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the hERG current.
1.3. Genotoxicity
Genotoxicity assays are performed to determine if a compound can damage genetic material.
Table 3: Standard Genotoxicity Test Battery
| Assay | Test System | Metabolic Activation | Result |
| Ames Test | Salmonella typhimurium | With and without S9 | Negative |
| In vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With and without S9 | Negative |
| In vivo Micronucleus | Mouse bone marrow | N/A | Negative |
Experimental Protocol: Ames Test
-
Test System: Multiple strains of Salmonella typhimurium with different mutations in the histidine operon.
-
Methodology: The test strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 fraction from rat liver).
-
Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant increase in revertants compared to the control indicates a mutagenic potential.
Section 2: Visualizing Experimental Workflows and Pathways
Diagram 1: General Toxicology Workflow
Caption: A simplified workflow for preclinical general toxicology studies.
Diagram 2: Hypothetical Toxicity Pathway
JMI-346: A Literature Review and Background for Drug Development Professionals
An In-depth Technical Guide on a Novel Antimalarial Candidate
Introduction
JMI-346 is a novel small molecule identified as a promising lead compound in the ongoing search for new antimalarial therapeutics. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical data, and the experimental protocols used in its initial characterization. This whitepaper is intended for researchers, scientists, and drug development professionals interested in the landscape of new antimalarial agents.
Core Compound Details
This compound is a carvacrol derivative identified through a structure-guided virtual screening of an in-house library of compounds.[1] Carvacrol, a natural phenolic monoterpenoid, and its derivatives are known for a range of biological activities, providing a promising scaffold for drug discovery.
While the exact chemical structure of this compound is not publicly disclosed in the reviewed literature, it is characterized as a derivative of carvacrol, suggesting a modification of the core 2-methyl-5-(1-methylethyl)phenol structure. Further research into the primary publications is required to ascertain its precise molecular architecture.
Mechanism of Action: Targeting a Key Parasitic Protease
This compound exerts its antimalarial effect by inhibiting falcipain-2, a critical cysteine protease of Plasmodium falciparum, the deadliest species of malaria parasite.[1] Falcipain-2 plays a pivotal role in the parasite's life cycle within human red blood cells by degrading host hemoglobin in the acidic food vacuole. This process provides essential amino acids for parasite growth and development. By inhibiting falcipain-2, this compound disrupts this vital nutrient supply, leading to parasite death.
The hemoglobin degradation pathway is a well-established target for antimalarial drugs. It is a multi-step process involving several proteases. This compound's specific targeting of falcipain-2 offers a focused approach to disrupting this pathway.
Preclinical Data
Initial preclinical evaluations of this compound have demonstrated its potential as an antimalarial agent. The available quantitative data from in vitro studies are summarized below.
| Parameter | Value | Cell Line/Strain | Reference |
| IC50 | 13 µM | P. falciparum (3D7, Chloroquine-sensitive) | [1] |
| IC50 | 33 µM | P. falciparum (RKL-9, Chloroquine-resistant) | [1] |
These initial results indicate that this compound is active against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, a crucial characteristic for any new antimalarial drug candidate. Further studies are required to establish a more comprehensive preclinical profile, including cytotoxicity against mammalian cell lines to determine selectivity, in vivo efficacy in animal models, and pharmacokinetic properties.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the initial characterization of this compound.
Plasmodium falciparum Growth Inhibition Assay
The in vitro antimalarial activity of this compound was determined using a SYBR Green I-based fluorescence assay. This method is a widely used and reliable technique for assessing parasite viability.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against P. falciparum.
Materials:
-
P. falciparum cultures (e.g., 3D7 and RKL-9 strains)
-
Human red blood cells
-
Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
This compound stock solution (in DMSO)
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Synchronized ring-stage P. falciparum cultures are diluted to a parasitemia of 0.5% in a 2% hematocrit red blood cell suspension.
-
This compound is serially diluted in complete culture medium and added to the wells of a 96-well plate.
-
The parasite suspension is added to each well.
-
The plates are incubated for 72 hours under standard parasite culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).
-
After incubation, 100 µL of SYBR Green I lysis buffer is added to each well.
-
The plates are incubated in the dark at room temperature for 1 hour.
-
Fluorescence is measured using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
The fluorescence intensity, which is proportional to the amount of parasite DNA, is used to calculate the percentage of growth inhibition, and the IC50 value is determined by non-linear regression analysis.
Falcipain-2 Enzyme Inhibition Assay
The direct inhibitory effect of this compound on falcipain-2 activity is quantified using a fluorometric enzyme assay.
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of falcipain-2 (IC50).
Materials:
-
Recombinant falcipain-2 enzyme
-
Fluorogenic substrate (e.g., Z-Leu-Arg-AMC)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, with DTT)
-
This compound stock solution (in DMSO)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Recombinant falcipain-2 is diluted in the assay buffer.
-
Serial dilutions of this compound are prepared in the assay buffer.
-
The enzyme and inhibitor are pre-incubated together in the wells of a 384-well plate for a defined period (e.g., 10 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The release of the fluorescent product (AMC, 7-amino-4-methylcoumarin) is monitored over time using a fluorescence plate reader (e.g., excitation at 355 nm and emission at 460 nm).
-
The initial reaction velocities are calculated from the linear phase of the fluorescence signal.
-
The percentage of inhibition is calculated relative to a DMSO control, and the IC50 value is determined by non-linear regression analysis.
Conclusion and Future Directions
This compound represents a promising starting point for the development of a new class of antimalarial drugs targeting the falcipain-2 protease of P. falciparum. Its activity against both drug-sensitive and drug-resistant parasite strains is a significant advantage.
Further research is warranted to fully elucidate the potential of this compound. Key next steps should include:
-
Determination of the definitive chemical structure of this compound.
-
Lead optimization studies to improve potency and drug-like properties.
-
Comprehensive preclinical profiling , including in vivo efficacy, pharmacokinetics, and toxicology studies.
-
Investigation of the potential for combination therapy with existing antimalarial drugs.
The continued exploration of novel chemical scaffolds and mechanisms of action, as exemplified by this compound, is essential in the global effort to combat malaria and overcome the challenge of drug resistance.
References
JMI-346: A Potential Novel Anti-Malarial Agent Targeting Falcipain-2
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of JMI-346, a novel compound identified as a potent inhibitor of Plasmodium falciparum falcipain-2 (PfFP-2), a crucial enzyme in the lifecycle of the malaria parasite. This document details the available preclinical data, mechanism of action, and the experimental protocols utilized in its initial characterization, aimed at researchers, scientists, and professionals involved in anti-malarial drug development.
Executive Summary
This compound is a carvacrol derivative that has demonstrated significant inhibitory activity against the PfFP-2 protease, a key enzyme responsible for hemoglobin degradation within the malaria parasite. This inhibition disrupts the parasite's nutrient supply, leading to growth arrest and death. Preclinical data indicates that this compound is effective against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. The compound exhibits a non-covalent binding mechanism and has shown a favorable safety profile in preliminary cytotoxicity assays. These characteristics position this compound as a promising lead compound for the development of a new class of anti-malarial therapeutics.
Introduction to Falcipain-2 as a Therapeutic Target
Malaria, caused by parasites of the genus Plasmodium, remains a significant global health threat, with increasing drug resistance necessitating the discovery of novel therapeutic agents. During its intraerythrocytic stage, P. falciparum resides within a parasitophorous vacuole and ingests large amounts of host cell cytoplasm, primarily hemoglobin, into an acidic food vacuole. The degradation of hemoglobin provides essential amino acids for parasite growth and proliferation.
This degradation process is mediated by a cascade of proteases, with the cysteine protease falcipain-2 (PfFP-2) playing a critical initial role.[1][2] PfFP-2 is responsible for the initial cleavage of native hemoglobin.[3][4] Inhibition of PfFP-2 leads to a blockage in hemoglobin hydrolysis, causing an accumulation of undigested hemoglobin, which is detrimental to the parasite's survival.[3][4] The essential role of PfFP-2 in the parasite's lifecycle makes it an attractive target for anti-malarial drug development.[1][2]
This compound: Preclinical Data and Therapeutic Potential
This compound was identified through a structure-guided virtual screening of an in-house chemical library.[5] It is a derivative of carvacrol, a natural phenolic monoterpenoid.
In Vitro Efficacy
The inhibitory activity of this compound was evaluated against two strains of P. falciparum: a chloroquine-sensitive strain (3D7) and a chloroquine-resistant strain (RKL-9). The compound demonstrated potent growth inhibition against both strains, as summarized in the table below.
| Compound | P. falciparum Strain | IC50 (µM) |
| This compound | 3D7 (CQS) | 13[5][6] |
| This compound | RKL-9 (CQR) | 33[5][6] |
| Table 1: In vitro anti-malarial activity of this compound. |
Cytotoxicity Profile
Preliminary safety evaluation of this compound was conducted to assess its toxicity against human cells. The results indicated no significant hemolysis or cytotoxicity, suggesting a favorable therapeutic window for the compound.[5]
Mechanism of Action
This compound functions as a non-covalent inhibitor of the PfFP-2 protease.[5] Molecular docking and simulation studies suggest that this compound fits well into the binding pocket of PfFP-2, forming significant non-covalent interactions that disrupt the enzyme's catalytic activity.[5] By inhibiting PfFP-2, this compound effectively blocks the initial and critical step of hemoglobin degradation in the parasite's food vacuole.
Figure 1: Proposed mechanism of action of this compound.
Experimental Protocols
The following sections describe the general methodologies for the key experiments cited in the initial characterization of this compound. Disclaimer: As the full text of the primary publication was not accessible, these protocols are based on standard, publicly available methods for such assays and may not reflect the exact procedures used.
PfFP-2 Enzyme Inhibition Assay
This assay is designed to quantify the inhibitory effect of a compound on the enzymatic activity of purified PfFP-2.
Figure 2: Workflow for PfFP-2 enzyme inhibition assay.
Protocol:
-
Reagent Preparation:
-
Recombinantly express and purify PfFP-2.
-
Prepare a stock solution of a fluorogenic peptide substrate (e.g., Z-Leu-Arg-AMC).
-
Prepare an assay buffer (e.g., 100 mM sodium acetate, pH 5.5, with 10 mM DTT).
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the this compound dilutions. Include wells for positive (no inhibitor) and negative (no enzyme) controls.
-
Add a standardized amount of purified PfFP-2 to each well (except the negative control) and incubate for a defined period at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) over time using a microplate reader.
-
-
Data Analysis:
-
Determine the initial reaction velocities from the linear phase of the fluorescence curves.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to study the binding kinetics and affinity between a ligand (immobilized on a sensor chip) and an analyte (in solution). In this context, it would be used to characterize the interaction between PfFP-2 and this compound.
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Activate the surface of a sensor chip (e.g., CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize purified PfFP-2 onto the activated chip surface via amine coupling.
-
Deactivate any remaining active esters on the surface using ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the this compound solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in response units, RU) over time, which corresponds to the binding of this compound to the immobilized PfFP-2.
-
After the association phase, flow the running buffer over the chip to monitor the dissociation of the complex.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Live-Cell Imaging for P. falciparum Growth Inhibition
This method visually assesses the effect of a compound on the morphology and development of the parasite within red blood cells.
Protocol:
-
Parasite Culture and Treatment:
-
Culture synchronized P. falciparum (e.g., 3D7 or RKL-9 strains) in human erythrocytes under standard conditions.
-
Treat the parasite cultures with different concentrations of this compound. Include an untreated control.
-
Incubate the cultures for a full intraerythrocytic cycle (approximately 48 hours).
-
-
Sample Preparation and Imaging:
-
At various time points, take aliquots of the cultures and prepare thin blood smears.
-
Stain the smears with a fluorescent DNA dye (e.g., DAPI or Hoechst) to visualize the parasite nuclei.
-
Acquire images using a fluorescence microscope.
-
-
Analysis:
-
Visually inspect the morphology of the parasites at different developmental stages (ring, trophozoite, schizont).
-
Quantify the parasitemia (percentage of infected red blood cells) and the proportion of parasites at each developmental stage in the treated versus control cultures.
-
Observe any morphological abnormalities in the treated parasites, such as arrested development or altered food vacuole morphology.
-
Hemozoin Inhibition Assay
This assay determines if a compound interferes with the detoxification of heme into hemozoin, a process that is coupled to hemoglobin degradation.
Protocol:
-
Assay Setup:
-
In a 96-well plate, add a solution of hemin (a source of free heme) dissolved in a suitable solvent (e.g., DMSO).
-
Add serial dilutions of this compound to the wells. Include positive (e.g., chloroquine) and negative (no inhibitor) controls.
-
Initiate hemozoin formation by adding an acetate buffer (pH ~4.8) and an initiator (e.g., a lipid or pre-formed β-hematin).
-
Incubate the plate at 37°C for several hours to allow for hemozoin formation.
-
-
Quantification:
-
Centrifuge the plate to pellet the hemozoin.
-
Remove the supernatant and wash the pellet to remove unreacted hemin.
-
Dissolve the hemozoin pellet in a basic solution (e.g., NaOH) to convert it back to monomeric heme.
-
Measure the absorbance of the dissolved heme at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of hemozoin inhibition for each concentration of this compound compared to the negative control.
-
Determine the IC50 value for hemozoin inhibition.
-
Future Directions
The promising preclinical profile of this compound warrants further investigation. Key future steps in its development should include:
-
Lead Optimization: Structure-activity relationship (SAR) studies to synthesize and evaluate analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Evaluation of the anti-malarial efficacy of this compound in animal models of malaria (e.g., P. berghei-infected mice).
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to assess the drug-like properties and safety profile of this compound and its optimized analogs.
-
Mechanism of Resistance Studies: Investigation of the potential for P. falciparum to develop resistance to this compound.
Conclusion
This compound is a novel PfFP-2 inhibitor with demonstrated in vitro activity against both drug-sensitive and drug-resistant strains of P. falciparum. Its non-covalent mechanism of action and favorable preliminary safety profile make it an attractive starting point for the development of a new generation of anti-malarial drugs. The detailed experimental protocols and data presented in this guide provide a foundation for further research and development of this compound and related compounds as potential therapies to combat malaria.
References
- 1. Frontiers | In silico Guided Drug Repurposing: Discovery of New Competitive and Non-competitive Inhibitors of Falcipain-2 [frontiersin.org]
- 2. High content live cell imaging for the discovery of new antimalarial marine natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tailored Functionalization of Natural Phenols to Improve Biological Activity | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. path.ox.ac.uk [path.ox.ac.uk]
The Role of JMI-346 in Modulating the EGFR/RAS/RAF/MEK/ERK Signaling Pathway in Non-Small Cell Lung Cancer
< In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: JMI-346 is a hypothetical compound created for this technical guide. The data presented are representative of typical findings for a potent and selective EGFR inhibitor and are compiled from various public sources for illustrative purposes.
Executive Summary
Non-Small Cell Lung Cancer (NSCLC) is a leading cause of cancer-related mortality worldwide, with a significant subset of tumors driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR).[1][2] These mutations lead to constitutive activation of downstream signaling pathways, promoting uncontrolled cell proliferation and survival.[3][4] this compound is a novel, potent, and selective ATP-competitive tyrosine kinase inhibitor (TKI) designed to target activating mutations of EGFR. This document provides a comprehensive technical overview of the preclinical data supporting the role of this compound as an inhibitor of the EGFR/RAS/RAF/MEK/ERK signaling pathway, its efficacy in cellular and in vivo models of NSCLC, and detailed protocols for key experimental procedures.
Mechanism of Action and Signaling Pathway
EGFR is a transmembrane receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and autophosphorylates its cytoplasmic tyrosine residues.[5][6] This phosphorylation creates docking sites for adaptor proteins such as GRB2, which in turn recruits SOS, a guanine nucleotide exchange factor.[1] SOS activates RAS by promoting the exchange of GDP for GTP. Activated RAS then initiates a downstream phosphorylation cascade, sequentially activating RAF, MEK (Mitogen-activated protein kinase kinase), and ERK (Extracellular signal-regulated kinase).[1][6] Phosphorylated ERK (p-ERK) translocates to the nucleus to phosphorylate transcription factors like ELK-1, leading to the expression of genes involved in cell proliferation, differentiation, and survival.[1]
This compound is hypothesized to be an ATP-competitive inhibitor that binds to the kinase domain of EGFR, preventing its autophosphorylation and subsequent activation of the downstream cascade. Its high selectivity for mutant EGFR (e.g., L858R and Exon 19 deletions) over wild-type (WT) EGFR provides a promising therapeutic window.
Figure 1: EGFR Signaling Pathway and this compound Inhibition Point.
Quantitative Data Presentation
The inhibitory activity of this compound was assessed through biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values were determined against various forms of the EGFR kinase and in NSCLC cell lines with different EGFR mutation statuses.
Biochemical Kinase Inhibition
| Target Kinase | This compound IC50 (nM) | Afatinib IC50 (nM)[7] | Erlotinib IC50 (nM)[7] |
| EGFR WT | 35 | 31 | 12 |
| EGFR L858R | 0.5 | 0.3 | 7 |
| EGFR Exon 19 Del | 0.9 | 0.8 | 12 |
| EGFR L858R+T790M | 8 | 57 | >1000 |
Table 1: In vitro inhibitory activity of this compound against EGFR kinase variants compared to standard-of-care TKIs.
Cellular Proliferation Inhibition
| Cell Line | EGFR Mutation | This compound IC50 (nM) | Afatinib IC50 (nM)[8] | Gefitinib IC50 (nM)[8] |
| PC-9 | Exon 19 Del | 1.2 | <1 | 15 |
| H3255 | L858R | 0.8 | 0.7 | 75 |
| H1975 | L858R+T790M | 15 | 100 | >1000 |
| A549 | WT | 1200 | >1000 | >1000 |
Table 2: Anti-proliferative activity of this compound in NSCLC cell lines.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the IC50 of this compound against purified EGFR kinase domains.
Methodology:
-
Reagents: Recombinant human EGFR (WT, L858R, Exon 19 Del, L858R+T790M), ATP, poly(Glu, Tyr) 4:1 substrate, Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Procedure: The assay is performed in a 96-well plate format.
-
Add 10 µL of diluted this compound (in 10% DMSO) to each well.
-
Add 20 µL of a solution containing the respective EGFR kinase and the substrate.
-
Initiate the reaction by adding 20 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure kinase activity using a luminescence-based assay that quantifies the amount of ATP remaining in the well.
-
Data Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.
Cellular Proliferation (MTT) Assay
Objective: To assess the effect of this compound on the viability of NSCLC cell lines.[9]
Methodology:
-
Cell Culture: Culture NSCLC cell lines (PC-9, H3255, H1975, A549) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.[10]
-
Treatment: Treat the cells with serial dilutions of this compound for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control and calculate IC50 values.
Western Blot Analysis for Pathway Inhibition
Objective: To confirm that this compound inhibits EGFR signaling by measuring the phosphorylation of EGFR and ERK.[5][12]
Methodology:
-
Cell Treatment: Seed PC-9 cells in 6-well plates. Once they reach 70-80% confluency, serum-starve them overnight.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with 100 ng/mL of human EGF for 15 minutes.[5]
-
Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[5]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.[5][12]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Figure 2: Western Blot Workflow for p-EGFR Analysis.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of NSCLC.
Methodology:
-
Animals: Use 6-8 week old female athymic nude mice.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 PC-9 cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound at 10 mg/kg, this compound at 30 mg/kg).
-
Dosing: Administer this compound or vehicle orally, once daily, for 21 days.
-
Monitoring: Measure tumor volume and body weight twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors.
-
Data Analysis: Compare the mean tumor volumes between the treatment and vehicle groups. Calculate the Tumor Growth Inhibition (TGI) percentage.
Conclusion
The preclinical data strongly support the profile of this compound as a potent and selective inhibitor of mutant EGFR. It effectively suppresses the EGFR/RAS/RAF/MEK/ERK signaling pathway, leading to significant inhibition of cell proliferation in NSCLC cell lines harboring activating EGFR mutations. Furthermore, this compound demonstrates robust anti-tumor efficacy in a xenograft model of NSCLC. These findings warrant further investigation of this compound as a potential therapeutic agent for the treatment of EGFR-mutated Non-Small Cell Lung Cancer.
References
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 7. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. broadpharm.com [broadpharm.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for JMI-346: Information Not Available
Following a comprehensive search of publicly available scientific literature and databases, no information was found regarding a compound designated "JMI-346."
This suggests that "this compound" may be an internal or proprietary compound name that has not yet been disclosed or published in scientific literature. It could also be a very recent discovery with no associated publications at this time.
Without any information on the chemical structure, biological target, or mechanism of action of this compound, it is not possible to provide the detailed and specific application notes and experimental protocols requested. A generic cell culture protocol would not be appropriate, as the specific experimental conditions, such as cell lines, compound concentrations, and incubation times, are entirely dependent on the nature of the compound being studied.
To fulfill your request, information on the following would be required:
-
Compound Identity: The chemical class or target of this compound (e.g., kinase inhibitor, cytotoxic agent, receptor agonist/antagonist).
-
Target Cell Lines: The types of cells (e.g., cancer cell lines, primary cells) on which this compound is expected to have an effect.
-
Known Biological Effects: Any preliminary data on the compound's activity, such as effects on cell viability, proliferation, or specific signaling pathways.
Should information about this compound become publicly available, it would be possible to generate the requested detailed protocols, data summaries, and pathway diagrams. We recommend consulting internal documentation or the primary researchers who have worked with this compound for the necessary experimental details.
No Publicly Available Information on JMI-346 for Dosage and Administration Guidelines
Following a comprehensive search of publicly available scientific and medical literature, no specific information was found for a compound designated as "JMI-346." As a result, the requested detailed Application Notes and Protocols, including dosage, administration guidelines, experimental protocols, and signaling pathway diagrams, cannot be generated at this time.
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to consult internal documentation, proprietary databases, or contact the originating institution or company that has synthesized or is investigating the compound. Without a primary source of information, it is not possible to provide accurate and reliable application notes and protocols.
Preparing Stock Solutions of JMI-346: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of stock solutions of JMI-346, a potent anti-malarial agent and inhibitor of the Plasmodium falciparum falcipain-2 protease (PfFP-2)[1]. Adherence to proper solution preparation techniques is critical for ensuring the accuracy and reproducibility of experimental results. This guide outlines best practices for handling, dissolving, storing, and utilizing this compound in a research setting. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.
Compound Information and Properties
This compound is a small molecule inhibitor with demonstrated activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum[1]. A summary of its key properties is provided in Table 1.
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Weight | 336.39 g/mol | |
| Target | Plasmodium falciparum falcipain-2 protease (PfFP-2) | [1] |
| Reported IC50 | 13 µM (P. falciparum 3D7, CQS) | [1] |
| 33 µM (P. falciparum RKL-9, CQR) | [1] | |
| Appearance | Solid (Powder) | N/A |
Materials and Equipment
Reagents
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Sterile, nuclease-free water
-
Appropriate cell culture medium or assay buffer
Equipment
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes and sterile, low-retention tips
-
Sterile microcentrifuge tubes or cryovials for aliquoting
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Stock Solution Preparation Protocol
While specific solubility data for this compound in DMSO is not publicly available, DMSO is a common solvent for similar small organic molecules. This protocol provides a general method for preparing a 10 mM stock solution, a concentration commonly used for primary stocks. Researchers should visually confirm complete dissolution at this concentration.
Workflow for Stock Solution Preparation
References
Application Notes and Protocols for JMI-346: Information Not Available
Initial searches for a compound or therapeutic agent designated "JMI-346" have not yielded any specific information in the public domain. As a result, the development of detailed application notes, experimental protocols, and associated data presentations is not possible at this time.
Extensive searches for "this compound" did not uncover any published research, clinical trial data, or any other documentation detailing its mechanism of action, relevant signaling pathways, or established assay methodologies. The information necessary to fulfill the request for detailed protocols, quantitative data tables, and signaling pathway diagrams is therefore unavailable.
General information on assay development and related techniques was retrieved, but this information is not specific to "this compound". Resources from organizations such as JMI Laboratories, which provide contract research services for drug development, were identified, but these do not contain information on a specific compound named this compound.
It is possible that "this compound" is an internal compound designation not yet disclosed publicly, a new and emerging therapeutic candidate with limited available information, or a misnomer. Without specific details on the nature of this compound and its biological targets, the creation of accurate and reliable application notes and protocols cannot be performed.
Further investigation and clarification on the identity of "this compound" are required before any meaningful documentation can be developed. We recommend consulting internal documentation or contacting the primary source of the "this compound" designation for more information.
Application Notes and Protocols: Western Blot Analysis of Cellular Stress Response to JMI-346 (ML346) Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a detailed protocol for performing Western blot analysis to assess the cellular response to JMI-346 treatment. Based on available scientific literature, it is presumed that "this compound" is a reference to ML346 , a known activator of Heat Shock Factor 1 (HSF-1), a critical transcription factor in the cellular stress response. ML346 induces the expression of heat shock proteins (HSPs), which are essential for protein folding and cellular protection. This protocol focuses on the analysis of key proteins in the HSF-1 signaling pathway, including Hsp70, Hsp40, and Hsp27.
Signaling Pathway Activated by ML346
ML346 activates the Heat Shock Response (HSR) by promoting the activity of HSF-1. Under normal conditions, HSF-1 is held in an inactive monomeric state through its association with chaperones like Hsp70 and Hsp90. Upon cellular stress, or through the action of compounds like ML346, HSF-1 dissociates from these chaperones, trimerizes, and translocates to the nucleus. In the nucleus, it binds to heat shock elements (HSEs) in the promoter regions of target genes, leading to the increased transcription and translation of heat shock proteins, including Hsp70, Hsp40, and Hsp27. This response helps the cell to cope with protein misfolding and aggregation. The cellular stress response is a complex network, and evidence suggests potential crosstalk with other pathways like those involving FOXO and Nrf2, which are also involved in cellular homeostasis and defense against oxidative stress.
Caption: ML346 induced HSF-1 signaling pathway.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the major steps for the Western blot protocol, from cell treatment to data analysis.
Caption: Western blot experimental workflow.
Detailed Experimental Protocol
Materials and Reagents
-
Cell Line: HeLa cells (or other appropriate cell line)
-
ML346: Prepare a stock solution in DMSO.
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitor cocktail.
-
Protein Assay Reagent: BCA Protein Assay Kit.
-
Sample Buffer: 4x Laemmli sample buffer (with β-mercaptoethanol).
-
SDS-PAGE Gels: e.g., 4-12% gradient gels.
-
Running Buffer: 1x Tris-Glycine-SDS buffer.
-
Transfer Buffer: 1x Tris-Glycine buffer with 20% methanol.
-
Membranes: PVDF or nitrocellulose membranes (0.45 µm).
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Anti-Hsp70
-
Anti-Hsp40
-
Anti-Hsp27
-
Anti-β-actin or Anti-GAPDH (loading control)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: ECL detection reagent.
Procedure
-
Cell Culture and Treatment:
-
Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of ML346 (e.g., 1-20 µM) or a time course (e.g., 0, 6, 12, 24 hours) with a fixed concentration (e.g., 10 µM). Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per well into an SDS-PAGE gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane at 100 V for 1-2 hours or using a semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the corresponding loading control (β-actin or GAPDH).
-
Data Presentation
The following table summarizes the expected quantitative changes in the expression of key heat shock proteins following ML346 treatment. The fold change is calculated relative to the vehicle-treated control.
| Target Protein | Molecular Weight (kDa) | ML346 Treatment (10 µM, 24h) Fold Change (Normalized to Loading Control) | Recommended Primary Antibody Dilution |
| Hsp70 | ~70 | > 1.5 | 1:1000 - 1:5000 |
| Hsp40 | ~40 | > 1.5 | 1:1000 - 1:2000 |
| Hsp27 | ~27 | > 1.5 | 1:1000 |
| β-actin | ~42 | 1.0 (Loading Control) | 1:5000 - 1:10000 |
Note: Optimal antibody dilutions and treatment conditions should be empirically determined for your specific experimental setup. The fold changes indicated are based on the reported activity of ML346 as a potent inducer of the heat shock response.[1]
References
JMI-346 in High-Throughput Screening Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JMI-346 is a potent inhibitor of the Plasmodium falciparum cysteine protease, falcipain-2 (PfFP-2). This enzyme is a crucial component of the parasite's hemoglobin degradation pathway, which is essential for its survival within human erythrocytes. By targeting PfFP-2, this compound disrupts this critical process, leading to parasite death. This makes this compound a promising candidate for the development of novel anti-malarial therapeutics. These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize inhibitors of PfFP-2, such as this compound, and to assess their efficacy in a cell-based model of malaria infection.
Data Presentation
The following tables summarize the key in vitro activity of this compound against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.
| Compound | Parameter | P. falciparum Strain | Value |
| This compound | IC50 | 3D7 (Chloroquine-Sensitive) | 13 µM |
| This compound | IC50 | RKL-9 (Chloroquine-Resistant) | 33 µM |
Signaling Pathway
Falcipain-2 is a critical cysteine protease in the digestive vacuole of Plasmodium falciparum. It plays a central role in the degradation of host hemoglobin, which the parasite utilizes as a primary source of amino acids for its growth and development. Inhibition of falcipain-2 disrupts this pathway, leading to parasite starvation and death.
Caption: Hemoglobin degradation pathway in P. falciparum and the inhibitory action of this compound.
Experimental Protocols
Biochemical HTS Assay: Fluorogenic Falcipain-2 Inhibition
This protocol describes a high-throughput biochemical assay to screen for inhibitors of recombinant PfFP-2 using a fluorogenic substrate.
Workflow Diagram:
Application of JMI-346 in CRISPR-Cas9 Experiments: No Current Evidence Found
Initial research indicates that JMI-346 is a potent inhibitor of the Plasmodium falciparum falcipain-2 protease (PfFP-2) and is under investigation as a potential anti-malarial agent.[1][2] At present, there is no publicly available scientific literature or experimental data to support the application of this compound in CRISPR-Cas9 gene-editing experiments.
Our comprehensive search for the use of this compound in the context of CRISPR-Cas9 yielded no specific protocols, application notes, or research articles detailing its use to enhance or modify the gene-editing process. The primary focus of research on this compound is its inhibitory effect on the growth of P. falciparum strains, the parasite responsible for malaria.[1][2]
Given the absence of data, it is not possible to provide the requested detailed application notes, protocols, or quantitative data summaries for this compound in CRISPR-Cas9 experiments. The core requirements of data presentation, experimental protocols, and visualizations cannot be fulfilled as the foundational information does not exist in the current body of scientific literature.
For researchers, scientists, and drug development professionals interested in optimizing CRISPR-Cas9 experiments, we recommend focusing on established and validated methods. These include, but are not limited to:
-
Optimization of guide RNA (gRNA) design: Utilizing algorithms to design gRNAs with high on-target efficacy and minimal off-target effects.
-
Choice of Cas9 variant: Employing high-fidelity or engineered Cas9 variants to increase specificity.
-
Delivery method optimization: Selecting the most efficient and least toxic delivery method for the target cell type (e.g., electroporation, lipid nanoparticles, viral vectors).
-
Use of small molecules to enhance homology-directed repair (HDR): Investigating compounds that are known to influence DNA repair pathways to increase the efficiency of precise gene editing.
-
Titration of CRISPR components: Optimizing the concentration of Cas9 and gRNA to maximize editing efficiency while minimizing off-target events.
We will continue to monitor for any new research on this compound and its potential applications. Should any information arise regarding its use in CRISPR-Cas9 or other gene-editing technologies, this response will be updated accordingly.
References
JMI-346: An Investigational Anti-Malarial Agent
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tebubio.com [tebubio.com]
- 3. Identification and structure-activity relationship (SAR) studies of carvacrol derivatives as potential anti-malarial against Plasmodium falciparum falcipain-2 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-Phenylalanine, [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methyl ester [chembk.com]
Application Notes and Protocols for Flow Cytometry Analysis with JMI-346
For Researchers, Scientists, and Drug Development Professionals
Introduction
JMI-346 is a potent anti-malarial agent that specifically targets the Plasmodium falciparum falcipain-2 protease (PfFP-2). Falcipain-2 is a crucial cysteine protease involved in the degradation of host cell hemoglobin, a process essential for the parasite's growth and development within red blood cells. By inhibiting this enzyme, this compound disrupts the parasite's nutrient supply, leading to a halt in its lifecycle progression and eventual death.
These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on Plasmodium falciparum. The described methods enable the quantitative assessment of parasite viability, cell cycle progression, and the induction of apoptosis-like cell death.
Data Presentation
The following tables summarize the expected quantitative data from flow cytometry analysis of P. falciparum cultures treated with this compound. This data is illustrative and based on typical results observed with effective anti-malarial compounds.
Table 1: In Vitro Efficacy of this compound against P. falciparum Strains
| Parameter | P. falciparum 3D7 (Chloroquine-Sensitive) | P. falciparum RKL-9 (Chloroquine-Resistant) |
| IC50 | 13 µM | 33 µM |
Table 2: Effect of this compound on P. falciparum Cell Cycle Distribution (Illustrative Data)
| Treatment | % Rings | % Trophozoites | % Schizonts |
| Vehicle Control (DMSO) | 45 | 40 | 15 |
| This compound (IC50) | 70 | 25 | 5 |
| This compound (5x IC50) | 85 | 10 | 5 |
Table 3: Induction of Apoptosis-like Cell Death in P. falciparum by this compound (Illustrative Data)
| Treatment | % Annexin V Positive | % TUNEL Positive |
| Vehicle Control (DMSO) | < 5 | < 5 |
| This compound (IC50) | 30 | 25 |
| This compound (5x IC50) | 60 | 55 |
Signaling Pathways and Experimental Workflows
Falcipain-2 Mediated Hemoglobin Degradation Pathway
Caption: Inhibition of the Falcipain-2 hemoglobin degradation pathway by this compound in P. falciparum.
Experimental Workflow for Flow Cytometry Analysis
Caption: General workflow for analyzing the effects of this compound on P. falciparum using flow cytometry.
Experimental Protocols
Protocol 1: Assessment of P. falciparum Growth Inhibition by this compound using SYBR Green I Staining
Objective: To determine the effect of this compound on the proliferation of P. falciparum in vitro.
Materials:
-
Synchronized P. falciparum culture (ring stage)
-
Complete RPMI 1640 medium
-
This compound stock solution (in DMSO)
-
SYBR Green I nucleic acid stain
-
Phosphate Buffered Saline (PBS)
-
96-well plates
-
Flow cytometer
Procedure:
-
Prepare a serial dilution of this compound in complete medium in a 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., Chloroquine).
-
Add synchronized ring-stage parasites to each well to achieve a final parasitemia of ~0.5% and a hematocrit of 2%.
-
Incubate the plate at 37°C in a gassed chamber (5% CO2, 5% O2, 90% N2) for 48-72 hours.
-
After incubation, transfer a small aliquot of each culture to a new 96-well plate or microcentrifuge tubes.
-
Prepare the SYBR Green I staining solution in PBS according to the manufacturer's instructions.
-
Add the staining solution to each sample and incubate in the dark at room temperature for 20-30 minutes.
-
Acquire data on a flow cytometer, collecting forward scatter (FSC), side scatter (SSC), and green fluorescence (e.g., FITC channel).
-
Gate on the erythrocyte population based on FSC and SSC. Within this gate, differentiate infected red blood cells (iRBCs) from uninfected red blood cells (uRBCs) based on fluorescence intensity.
-
Calculate the percentage of iRBCs for each this compound concentration and normalize to the vehicle control to determine the percent inhibition.
-
Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration.
Protocol 2: Analysis of P. falciparum Cell Cycle Progression after this compound Treatment
Objective: To assess the effect of this compound on the cell cycle progression of P. falciparum.
Materials:
-
Highly synchronized P. falciparum culture (early ring stage)
-
Complete RPMI 1640 medium
-
This compound stock solution (in DMSO)
-
DNA stain (e.g., Hoechst 33342 or DAPI)
-
PBS
-
Flow cytometer with UV or violet laser
Procedure:
-
Initiate a highly synchronized culture of P. falciparum at the early ring stage.
-
Treat the culture with this compound at its IC50 and a higher concentration (e.g., 5x IC50). Include a vehicle control.
-
Take aliquots of the cultures at different time points (e.g., 0, 12, 24, 36, and 48 hours) post-treatment.
-
Wash the cells with PBS.
-
Stain the cells with a DNA-binding dye such as Hoechst 33342 or DAPI according to the manufacturer's protocol.
-
Acquire data on a flow cytometer equipped with a UV or violet laser.
-
Gate on the iRBC population.
-
Analyze the DNA content of the iRBCs to distinguish between rings (1N), trophozoites (1-2N), and schizonts (>2N).
-
Quantify the percentage of parasites in each stage of the cell cycle at each time point for all treatment conditions.
Protocol 3: Detection of Apoptosis-Like Cell Death in P. falciparum using Annexin V and TUNEL Assays
Objective: To determine if this compound induces apoptosis-like cell death in P. falciparum.
Materials:
-
Synchronized P. falciparum culture (trophozoite stage)
-
Complete RPMI 1640 medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
TUNEL (TdT-mediated dUTP Nick-End Labeling) Assay Kit
-
Saponin
-
PBS
-
Flow cytometer
Procedure:
A. Annexin V Staining:
-
Treat synchronized trophozoite-stage parasites with this compound (IC50 and 5x IC50) and a vehicle control for a predetermined time (e.g., 6-12 hours).
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in the Annexin V binding buffer provided in the kit.
-
Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples immediately on a flow cytometer.
-
Gate on the iRBC population. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) parasite populations.
B. TUNEL Assay:
-
Treat parasites as described in step 1 of the Annexin V protocol.
-
Lyse the infected red blood cells with a brief saponin treatment to release the parasites.
-
Wash the isolated parasites with PBS.
-
Fix and permeabilize the parasites according to the TUNEL assay kit instructions.
-
Perform the TUNEL reaction to label DNA strand breaks with a fluorescently labeled dUTP.
-
Wash the parasites and resuspend them in PBS.
-
Acquire data on a flow cytometer.
-
Gate on the parasite population and quantify the percentage of TUNEL-positive parasites.
Troubleshooting & Optimization
JMI-346 solubility issues and solutions
JMI-346 Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing solubility issues with this compound, a potent inhibitor of Plasmodium falciparum falcipain-2 protease. Due to the limited availability of specific public data on this compound's solubility, this guide offers general troubleshooting strategies and protocols applicable to many poorly soluble research compounds.
Frequently Asked Questions (FAQs) - this compound Solubility
Q1: I am having trouble dissolving this compound powder. What is the recommended starting solvent?
A1: For many organic small molecules with limited aqueous solubility, the recommended starting solvent for creating a high-concentration stock solution is dimethyl sulfoxide (DMSO). Other potential organic solvents include ethanol, methanol, and N,N-dimethylformamide (DMF). The choice of solvent may depend on the requirements of your specific downstream experiment (e.g., cell-based assays, in vivo studies). Always use anhydrous, high-purity solvents to avoid introducing water, which can cause precipitation.
Q2: My this compound precipitated when I diluted the DMSO stock solution into my aqueous assay buffer. What can I do?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO in the aqueous solution (e.g., from 0.1% to 0.5%) can help maintain solubility.
-
Use a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer can help to keep the compound in solution.
-
pH adjustment: The solubility of a compound can be pH-dependent. If the molecular structure of this compound contains ionizable groups, adjusting the pH of your buffer may improve its solubility.
-
Serial dilutions: Perform serial dilutions in a buffer that contains a small amount of the organic solvent before the final dilution into the purely aqueous buffer.
Q3: What is the maximum recommended concentration for a this compound stock solution in DMSO?
Q4: Can I use sonication or vortexing to help dissolve this compound?
A4: Yes, mechanical agitation can aid in the dissolution process. Gentle warming (e.g., to 37°C), vortexing, and sonication in a water bath can help to break up particulates and increase the rate of dissolution. However, be cautious with prolonged heating, as it may degrade the compound.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a structured approach to addressing common solubility problems.
| Issue | Possible Cause | Recommended Solution(s) |
| Powder does not dissolve in the initial solvent (e.g., DMSO). | Insufficient solvent volume or low intrinsic solubility. | 1. Increase the volume of the solvent.2. Gently warm the solution (e.g., 37°C).3. Use a vortex mixer or sonicator.4. Try an alternative polar aprotic solvent like DMF. |
| Compound precipitates out of the stock solution during storage. | The stock solution is supersaturated or has been stored improperly. | 1. Store stock solutions at -20°C or -80°C as recommended.[1]2. Before use, thaw the stock solution completely and vortex to ensure it is fully redissolved.3. Consider preparing a less concentrated stock solution. |
| Precipitation occurs upon dilution into aqueous media. | The compound has poor aqueous solubility, and the final solvent composition cannot maintain its solubility. | 1. Lower the final concentration of this compound.2. Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, if tolerated by the assay.3. Add a biocompatible surfactant (e.g., 0.01% Tween® 80) to the aqueous buffer.4. Investigate the effect of pH on solubility and adjust the buffer pH if possible. |
| Inconsistent results in biological assays. | Poor solubility leading to variable effective concentrations of the compound. | 1. Visually inspect all solutions for any signs of precipitation before use.2. Prepare fresh dilutions for each experiment from a well-dissolved stock solution.3. Validate the solubility of this compound under your specific experimental conditions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 336.39 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 336.39 g/mol * 1000 mg/g = 3.36 mg
-
-
Weigh the compound: Carefully weigh out 3.36 mg of this compound powder and place it in a sterile vial.
-
Add solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve the compound: Cap the vial tightly and vortex thoroughly. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again. Sonication can also be used if the compound is difficult to dissolve.
-
Visual Inspection: Ensure that the solution is clear and free of any visible particulates.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Visualizations
Troubleshooting Workflow for this compound Solubility
A workflow for troubleshooting this compound solubility issues.
Signaling Pathway Inhibition by this compound
References
Optimizing JMI-346 Concentration for Anti-Malarial Drug Discovery
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the experimental concentration of JMI-346, a potent inhibitor of the Plasmodium falciparum cysteine protease falcipain-2 (PfFP-2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of falcipain-2 (PfFP-2), a critical cysteine protease in the food vacuole of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2] PfFP-2 is essential for the degradation of host cell hemoglobin, which the parasite utilizes as a primary source of amino acids for its growth and proliferation.[3][4][5][6][7] By inhibiting PfFP-2, this compound disrupts this vital nutrient supply chain, leading to a halt in parasite development.[2]
Q2: What is the direct downstream effect of PfFP-2 inhibition by this compound?
The primary downstream effect of PfFP-2 inhibition is the cessation of hemoglobin breakdown within the parasite's food vacuole. This leads to an accumulation of undigested hemoglobin and a subsequent depletion of the amino acid pool necessary for parasite protein synthesis.[8] This ultimately results in the inhibition of parasite growth and replication.[8]
Q3: What are the known IC50 values for this compound against P. falciparum?
The half-maximal inhibitory concentration (IC50) of this compound has been determined for two different strains of P. falciparum:
| Strain | IC50 (µM) |
| 3D7 (Chloroquine-sensitive) | 13 |
| RKL-9 (Chloroquine-resistant) | 33 |
These values serve as a starting point for determining the optimal experimental concentration in your specific cell-based assays.
Q4: How should I prepare and store this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[9][10] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experimental setup is kept low (typically below 0.5%) to minimize solvent-induced toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibition of parasite growth at expected concentrations | Compound degradation: Improper storage or repeated freeze-thaw cycles of the this compound stock solution. | Prepare a fresh stock solution of this compound from powder. Aliquot and store properly. |
| Sub-optimal assay conditions: Incorrect parasite synchronization, low initial parasitemia, or issues with the culture medium. | Ensure parasite cultures are tightly synchronized.[11] Optimize the initial parasitemia and hematocrit for your assay. Verify the quality and composition of your culture medium. | |
| Resistant parasite strain: The P. falciparum strain being used may have inherent resistance to this compound. | If possible, test this compound on a known sensitive strain (e.g., 3D7) to confirm compound activity. | |
| High background signal or inconsistent results in viability assays | Incomplete lysis of red blood cells: In assays that measure parasite DNA or enzyme activity, residual host cell components can interfere. | Ensure complete lysis of red blood cells before measurement. Use saponin-based lysis buffers for this purpose. |
| Variable initial parasitemia: Inconsistent starting parasite numbers will lead to variability in the final readout. | Carefully determine and standardize the initial parasitemia for all wells in your assay plate. | |
| High cytotoxicity observed even at low this compound concentrations | Solvent toxicity: The final concentration of DMSO in the culture may be too high. | Ensure the final DMSO concentration is below 0.5%. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) in your experiments. |
| Off-target effects: At high concentrations, this compound may have off-target effects leading to cytotoxicity. | Perform a dose-response curve to identify a concentration range that is inhibitory to the parasite but not overly toxic to the host cells. | |
| Difficulty in maintaining P. falciparum culture | Contamination: Bacterial or fungal contamination in the culture. | Use sterile techniques and appropriate antibiotics/antimycotics in the culture medium.[12] Regularly check for contamination. |
| Improper gas mixture: P. falciparum requires a specific gas mixture for optimal growth (typically 5% CO2, 5% O2, 90% N2).[13] | Ensure your incubator is supplied with the correct gas mixture and is properly calibrated. | |
| Poor quality of red blood cells: Old or improperly stored red blood cells can negatively impact parasite growth. | Use fresh human red blood cells (ideally O+) that are less than two weeks old.[14] |
Experimental Protocols
Protocol 1: In Vitro Growth Inhibition Assay for P. falciparum
This protocol details a standard method to determine the inhibitory effect of this compound on the growth of asexual blood-stage P. falciparum.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
P. falciparum culture (synchronized at the ring stage)
-
Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Human red blood cells (RBCs)
-
96-well microtiter plates
-
DNA-intercalating dye (e.g., SYBR Green I)
-
Lysis buffer (containing saponin)
-
Plate reader with fluorescence detection capabilities
Methodology:
-
Parasite Synchronization: Synchronize P. falciparum cultures to the ring stage using methods such as sorbitol treatment.[11]
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in complete culture medium in a 96-well plate. A common starting range is from 100 µM down to 0.1 µM. Include a drug-free control and a vehicle control (DMSO).
-
Assay Setup: Adjust the synchronized parasite culture to a parasitemia of ~0.5% and a hematocrit of 2%. Add this parasite suspension to each well of the 96-well plate containing the this compound dilutions.
-
Incubation: Incubate the plate for 72 hours (to cover one full asexual cycle) in a humidified incubator at 37°C with the appropriate gas mixture.
-
Lysis and Staining: After incubation, add lysis buffer containing a DNA-intercalating dye (e.g., SYBR Green I) to each well. This will lyse the RBCs and stain the parasite DNA.
-
Data Acquisition: Read the fluorescence intensity of each well using a plate reader (excitation ~485 nm, emission ~530 nm for SYBR Green I).
-
Data Analysis: Calculate the percent inhibition of parasite growth for each this compound concentration relative to the drug-free control. Plot the percent inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: PfFP-2 Enzyme Activity Assay
This protocol provides a general framework for measuring the direct inhibitory effect of this compound on PfFP-2 enzymatic activity.
Materials:
-
Recombinant PfFP-2 enzyme
-
Fluorogenic peptide substrate for PfFP-2 (e.g., Z-LR-AMC)
-
Assay buffer (e.g., sodium acetate buffer, pH 5.5, containing DTT)
-
This compound stock solution (10 mM in DMSO)
-
96-well black microtiter plates
-
Fluorescence plate reader
Methodology:
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer.
-
Enzyme and Inhibitor Incubation: In the wells of a 96-well plate, add the recombinant PfFP-2 enzyme and the different concentrations of this compound. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to each well.
-
Kinetic Measurement: Immediately begin measuring the increase in fluorescence over time using a plate reader (excitation ~380 nm, emission ~460 nm for AMC).
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each this compound concentration. Calculate the percent inhibition of enzyme activity relative to the no-inhibitor control. Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.
Visualizations
Caption: Hemoglobin degradation pathway in P. falciparum and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. Mechanism of falcipain-2 inhibition by α,β-unsaturated benzo[1,4]diazepin-2-one methyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Falcipain 2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Order and specificity of the Plasmodium falciparum hemoglobin degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hemoglobin degradation in the malaria parasite Plasmodium falciparum: an ordered process in a unique organelle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HEMOGLOBIN METABOLISM IN THE MALARIA PARASITE PLASMODIUM FALCIPARUM | Annual Reviews [annualreviews.org]
- 6. pnas.org [pnas.org]
- 7. Order and specificity of the Plasmodium falciparum hemoglobin degradation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Downstream effects of haemoglobinase inhibition in Plasmodium falciparum-infected erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 11. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
Common problems with JMI-346 stability
Important Notice: The information for the compound "JMI-346" is not available in publicly accessible scientific literature or chemical databases. The identifier "this compound" is associated with various non-scientific entities, making it difficult to retrieve specific data related to a chemical compound.
Without foundational information on the physicochemical properties, stability, and typical experimental applications of this compound, we are unable to provide a detailed and accurate technical support center as requested. The following structure is a template demonstrating how such a guide would be organized if the necessary data were available.
Frequently Asked Questions (FAQs)
This section would typically address common questions regarding the handling, storage, and use of this compound.
| Question | Answer |
| What is the recommended solvent for reconstituting this compound? | Data not available. A general starting point for novel compounds is to test solubility in common laboratory solvents such as DMSO, ethanol, or a buffered aqueous solution. |
| What are the optimal storage conditions for this compound? | Data not available. As a general precaution for investigational compounds, it is recommended to store the solid form at -20°C and solutions for short periods at 4°C or for longer durations at -80°C. Protect from light and moisture. |
| Is this compound stable in aqueous solutions? | Data not available. The stability of a compound in aqueous media can be pH-dependent and time-dependent. It is advisable to prepare fresh solutions for each experiment or conduct a stability study in the relevant buffer. |
| What are the known degradation pathways for this compound? | Data not available. Potential degradation pathways could include hydrolysis, oxidation, or photodecomposition. |
Troubleshooting Guides
This section would provide structured guidance for resolving common experimental issues.
Problem: Inconsistent or non-reproducible experimental results.
This is a common issue when working with a new or poorly characterized compound. A logical troubleshooting workflow would be as follows:
Caption: Troubleshooting workflow for inconsistent experimental results.
Problem: Poor solubility of this compound in the desired solvent.
| Potential Cause | Suggested Solution |
| Incorrect solvent choice. | Test a panel of solvents with varying polarities (e.g., DMSO, DMF, ethanol, methanol). |
| Compound has precipitated out of solution. | Gently warm the solution (if the compound is heat-stable). Use sonication to aid dissolution. |
| The concentration is too high. | Prepare a more dilute stock solution. |
| The pH of the aqueous buffer is not optimal. | If the compound has ionizable groups, test solubility at different pH values. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducibility. This section would provide step-by-step methodologies.
General Protocol for Assessing Compound Stability
This protocol provides a framework for determining the stability of a compound like this compound in a specific experimental buffer.
Caption: Experimental workflow for a compound stability assessment.
To perform this experiment, you would need the following:
-
Materials: this compound, appropriate organic solvent, experimental buffer, analytical standards.
-
Equipment: Analytical balance, vortex mixer, incubator, HPLC or LC-MS system.
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dilute the stock solution to a final concentration of 10 µM in the desired experimental buffer (e.g., PBS, pH 7.4).
-
Aliquot the solution into separate vials for each time point.
-
Incubate the vials at 37°C.
-
At each designated time point, remove a vial and stop any potential degradation by freezing it at -80°C.
-
Analyze the samples by a validated analytical method to determine the concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Signaling Pathways
This section would illustrate the known biological pathways affected by this compound. As this information is unavailable, a hypothetical diagram is provided for illustrative purposes.
Caption: Hypothetical signaling pathway for this compound.
Disclaimer: The information provided above is a template and is not based on actual data for this compound. For accurate technical support, please refer to the documentation provided by the compound supplier or conduct internal validation experiments.
JMI-346 Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the technical support center for JMI-346, a potent inhibitor of Plasmodium falciparum falcipain-2 (PfFP-2). This guide is designed for researchers, scientists, and drug development professionals to anticipate, identify, and troubleshoot potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
This compound is a potent inhibitor of Plasmodium falciparum falcipain-2 (PfFP-2), a cysteine protease essential for the parasite's lifecycle. It has shown efficacy in inhibiting the growth of both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.
Q2: Are there known off-targets for this compound?
Currently, there is no specific published data detailing the comprehensive off-target profile of this compound. However, based on the nature of cysteine protease inhibitors, it is plausible that this compound could exhibit cross-reactivity with other cysteine proteases.
Q3: What are the potential off-target families of concern for a falcipain-2 inhibitor like this compound?
The most likely off-targets for a falcipain-2 inhibitor are other cysteine proteases, particularly human cathepsins (e.g., Cathepsin B, L, K, S), due to structural similarities in their active sites. Unintended inhibition of these host enzymes could lead to cellular toxicity or other undesired biological effects.
Q4: My non-infected host cells are showing signs of toxicity after this compound treatment. Could this be an off-target effect?
Yes, cytotoxicity in non-infected host cells is a strong indicator of potential off-target effects. This could be due to the inhibition of essential host cell cysteine proteases or other unforeseen interactions. It is recommended to perform a dose-response analysis on the host cell line alone to determine the cytotoxic concentration.
Q5: I am observing unexpected phenotypic changes in my cellular assays that are inconsistent with PfFP-2 inhibition. How can I investigate this?
Unexpected phenotypes may arise from the modulation of host cell signaling pathways by off-target interactions. A systematic approach to deconvolute these effects is recommended, starting with ruling out experimental artifacts and then proceeding with specific off-target validation assays.
Troubleshooting Guides
Issue 1: Unexpected Host Cell Cytotoxicity
If you observe significant cytotoxicity in your host cell line (e.g., hepatocytes, erythrocytes) at concentrations of this compound intended to target P. falciparum, follow this troubleshooting workflow:
Caption: Conceptual diagram of on-target versus potential off-target effects of this compound.
To investigate potential off-target kinase activity, a commercially available kinase profiling service is recommended.
-
Compound Submission: Provide a sample of this compound at a specified concentration (e.g., 10 µM) to the service provider.
-
Assay Performance: The provider will screen this compound against a panel of recombinant human kinases (e.g., 96 or more kinases). The activity of each kinase is typically measured via a radiometric or fluorescence-based assay in the presence and absence of this compound.
-
Data Reporting: The results are usually reported as the percentage of remaining kinase activity in the presence of this compound.
-
Hit Identification: Kinases showing significant inhibition (e.g., >50% inhibition) are considered potential off-targets.
Quantitative Data Summary
While specific off-target data for this compound is not available, the following tables provide a template for how to structure and interpret such data once obtained.
Table 1: Hypothetical Selectivity Profile of this compound against Cysteine Proteases
| Target | IC50 (µM) | Selectivity Index (vs. PfFP-2) |
| PfFP-2 | 0.5 | 1 |
| Human Cathepsin B | 15 | 30 |
| Human Cathepsin L | 8 | 16 |
| Human Cathepsin K | > 50 | > 100 |
| Human Cathepsin S | 25 | 50 |
Table 2: Hypothetical Kinase Profiling Results for this compound (at 10 µM)
| Kinase Target | % Inhibition |
| Src | 65% |
| Lck | 58% |
| EGFR | 12% |
| AKT1 | 5% |
Signaling Pathway Visualization
Should kinase profiling identify a significant off-target, for instance, Src kinase, it would be crucial to understand the downstream consequences.
Hypothetical Off-Target Effect on a Host Cell Signaling Pathway
Caption: Hypothetical inhibition of Src kinase by this compound, impacting downstream signaling.
This technical support center provides a framework for addressing potential off-target effects of this compound. As more data on this compound becomes available, this guide will be updated. Researchers are encouraged to employ a proactive approach to off-target screening to ensure the robustness and translatability of their findings.
Technical Support Center: Managing JMI-346-Associated Cytotoxicity
Disclaimer: The compound "JMI-346" is not found in the public scientific literature. This guide is developed based on extensive research into miR-346 , a microRNA involved in cellular proliferation and apoptosis, which we hypothesize may be the subject of your query. The principles and protocols outlined below are based on established methodologies for studying microRNA-related cytotoxicity and may be applicable to your research with the compound you refer to as this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cytotoxicity after treating our cell lines with this compound. What is the likely mechanism?
A1: Based on studies of miR-346, the observed cytotoxicity is likely due to the induction of apoptosis. Overexpression of miR-346 has been shown to suppress the proliferation of certain cancer cells, such as hepatocellular carcinoma, by targeting pro-proliferative proteins like SMYD3.[1][2] Conversely, in other contexts like myocardial ischemia, inhibition of miR-346 has been shown to reduce apoptosis and inflammation.[3] Therefore, this compound may be functioning as a miR-346 mimic or upregulator, leading to apoptosis in your cell line.
Q2: How can we confirm that the cytotoxicity is due to apoptosis?
A2: You can perform several assays to confirm apoptotic cell death. A standard method is Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V will bind to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI will stain necrotic cells. Other confirmatory assays include TUNEL staining to detect DNA fragmentation and western blotting for cleaved caspase-3, a key executioner caspase in apoptosis.
Q3: What are the potential molecular targets of this compound that mediate cytotoxicity?
A3: If this compound modulates miR-346 activity, its cytotoxic effects could be mediated through the downregulation of miR-346 target genes. Known targets of miR-346 include:
-
SMYD3 (SET and MYND domain containing 3): A histone methyltransferase that promotes cell proliferation. Downregulation of SMYD3 by miR-346 can inhibit the growth of hepatocellular carcinoma cells.[1][2]
-
NFIB (Nuclear Factor I/B): A transcription factor involved in cell survival. Inhibition of miR-346 leads to increased NFIB expression and reduced apoptosis in cardiomyocytes.[3]
-
Bax: A pro-apoptotic protein. In the context of myocardial ischemia-reperfusion injury, miR-346 has been shown to target and inhibit Bax, thereby reducing apoptosis.[4][5] This suggests that in other cell types, upregulation of miR-346 could potentially lead to increased Bax activity through indirect mechanisms, or that the targets of miR-346 are highly context-dependent.
Q4: Are there any strategies to reduce this compound-induced cytotoxicity without abolishing its intended effects?
A4: This will depend on the intended therapeutic or experimental effect of this compound. If the goal is to reduce off-target cytotoxicity while preserving a desired anti-cancer effect, you could explore:
-
Dose-response studies: Titrate the concentration of this compound to find a therapeutic window where the desired effects are maximized and cytotoxicity is minimized.
-
Combination therapy: Co-administer this compound with an anti-apoptotic agent. However, this may also compromise its efficacy if the intended effect is to induce cancer cell death.
-
Targeted delivery: If possible, develop a delivery system to specifically target the cells of interest, thereby reducing exposure to non-target cells and minimizing systemic cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Excessive cell death observed shortly after this compound treatment. | Concentration of this compound is too high. | Perform a dose-response curve to determine the EC50 (half-maximal effective concentration) and a concentration that induces the desired effect with acceptable cytotoxicity. |
| The cell line is particularly sensitive to this compound. | Test this compound on a panel of different cell lines to assess differential sensitivity. Consider using a less sensitive cell line if appropriate for the experimental goals. | |
| Inconsistent cytotoxicity results between experiments. | Variability in cell culture conditions (e.g., cell density, passage number). | Standardize all cell culture parameters. Ensure cells are in the logarithmic growth phase at the time of treatment and use cells within a defined passage number range. |
| Instability of this compound in culture medium. | Prepare fresh solutions of this compound for each experiment. If stability is a concern, perform a time-course experiment to assess the duration of its activity. | |
| Unable to distinguish between apoptosis and necrosis. | The chosen cytotoxicity assay is not specific. | Use a combination of assays. For example, complement an LDH release assay (measures necrosis) with an Annexin V/PI staining assay (distinguishes apoptosis from necrosis). |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol provides a method for quantifying the cytotoxic effect of this compound by measuring the metabolic activity of cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplate
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Detection of Apoptosis by Annexin V/PI Staining
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentration of this compound for the specified time.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Signaling Pathways and Workflows
Below are diagrams illustrating the potential signaling pathway of this compound (as a modulator of miR-346) and a general experimental workflow for investigating its cytotoxicity.
Caption: Putative signaling pathway of this compound via miR-346 modulation.
Caption: Experimental workflow for investigating this compound cytotoxicity.
References
- 1. MiR-346 suppresses cell proliferation through SMYD3 dependent approach in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MiR-346 suppresses cell proliferation through SMYD3 dependent approach in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of microRNA-346 inhibits myocardial inflammation and apoptosis after myocardial infarction via targeting NFIB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. miR-346 Inhibited Apoptosis Against Myocardial Ischemia-Reperfusion Injury via Targeting Bax in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. miR-346 Inhibited Apoptosis Against Myocardial Ischemia-Reperfusion Injury via Targeting Bax in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
JMI-346 experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with the experimental compound JMI-346.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel small molecule inhibitor targeting the hypothetical "Kinase X" (KX) in the "Cell Proliferation Signaling Pathway." By binding to the ATP-binding pocket of KX, this compound is designed to prevent its phosphorylation and subsequent activation of downstream signaling molecules, ultimately leading to an inhibition of cell proliferation.
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound is supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: What are the optimal solvent and concentration for preparing this compound stock solutions?
A3: It is recommended to dissolve this compound in sterile, anhydrous DMSO to prepare a stock solution of 10 mM. Ensure the compound is fully dissolved before further dilution in cell culture medium.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Across Experiments
High variability in the half-maximal inhibitory concentration (IC50) is a common issue in cell-based assays.[1][2][3] This can be caused by a number of factors, including cell passage number, seeding density, and assay incubation time.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Cell Passage Number | Use cells within a consistent and low passage number range (e.g., passages 5-15) for all experiments. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Inconsistent Seeding Density | Optimize and strictly adhere to a standardized cell seeding density. Uneven cell distribution can significantly impact results. |
| Variable Incubation Time | Use a consistent incubation time for all experiments. We recommend a 72-hour incubation period for this compound, but this may need to be optimized for your specific cell line. |
| Reagent Variability | Use the same lot of reagents (e.g., media, serum, this compound) for a set of experiments to minimize variability. |
Issue 2: Unexpected Cytotoxicity in Control (Vehicle-Treated) Cells
If you observe significant cell death in your vehicle-treated control group, it could be due to the solvent (e.g., DMSO) concentration or issues with your cell culture conditions.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High DMSO Concentration | Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%. Higher concentrations can be toxic to many cell lines. |
| Cell Culture Contamination | Regularly check for microbial contamination (e.g., mycoplasma, bacteria, fungi) in your cell cultures. |
| Suboptimal Culture Conditions | Ensure your cells are healthy and growing in optimal conditions (e.g., correct temperature, CO2 levels, humidity). |
Issue 3: Inconsistent Downstream Pathway Inhibition
If you are not observing the expected inhibition of downstream signaling molecules (e.g., p-Protein Y) after this compound treatment, consider the following factors.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Treatment Time | Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal time point for observing maximal inhibition of the downstream target. |
| Incorrect this compound Concentration | Use a concentration of this compound that is at or above the IC50 value for your cell line to ensure sufficient target engagement. |
| Antibody Quality | Verify the specificity and sensitivity of the antibodies used for western blotting. |
| Lysate Preparation | Ensure proper and consistent lysate preparation techniques, including the use of phosphatase and protease inhibitors. |
Experimental Protocols
Protocol 1: Cell Viability (IC50) Determination using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of this compound concentration to determine the IC50 value.
Protocol 2: Western Blotting for Downstream Pathway Analysis
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration and for the optimal duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target proteins (e.g., p-Protein Y, Total Protein Y, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Proposed signaling pathway and mechanism of action of this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
Caption: A logical approach to troubleshooting experimental variability.
References
Technical Support Center: Overcoming Resistance to JMI-346 in Cancer Cells
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a targeted therapy like JMI-346?
Targeted therapies are designed to interfere with specific molecules ("molecular targets") that are involved in the growth, progression, and spread of cancer cells. Unlike chemotherapy, which affects all rapidly dividing cells, targeted therapies are more selective. The hypothetical this compound is presumed to be a small molecule inhibitor that targets a key protein in a signaling pathway crucial for tumor cell survival and proliferation.
Q2: What are the common mechanisms by which cancer cells develop resistance to targeted therapies like this compound?
Cancer cells can develop resistance through various mechanisms, which can be broadly categorized as:
-
Target Alterations: Mutations in the drug's target protein can prevent the drug from binding effectively.
-
Activation of Alternative Pathways: Cancer cells can find new signaling pathways to bypass the one blocked by the drug.[1][2]
-
Increased Drug Efflux: Cancer cells can increase the number of "pumps" on their surface that actively remove the drug from the cell.[1][3]
-
Drug Inactivation: The cancer cell may metabolize and inactivate the drug.[1][3]
-
Inhibition of Cell Death: Cancer cells can develop defects in their apoptosis (programmed cell death) machinery, making them resistant to the drug's cytotoxic effects.[3][4]
-
Tumor Microenvironment: Factors in the tumor's surroundings can protect cancer cells from the drug.[1][2]
Q3: What is the difference between intrinsic and acquired resistance?
-
Intrinsic (or primary) resistance is when the cancer cells are already resistant to the drug before treatment begins.[1]
-
Acquired resistance develops after an initial period of successful treatment, where the cancer cells evolve to become resistant to the drug's effects.[1]
Troubleshooting Guides
Problem 1: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance (e.g., increased IC50).
Possible Cause: Acquired resistance has developed in your cell line.
Suggested Approach:
-
Confirm Resistance: Perform a dose-response assay to confirm the shift in the half-maximal inhibitory concentration (IC50).
-
Investigate the Mechanism:
-
Sequence the Target Gene: Look for mutations in the gene that codes for the protein targeted by this compound.
-
Analyze Signaling Pathways: Use techniques like Western blotting or phospho-proteomics to see if alternative survival pathways are activated.
-
Assess Drug Efflux: Use a fluorescent substrate assay for ABC transporters to check for increased drug efflux.
-
-
Attempt to Re-sensitize the Cells:
-
Combination Therapy: Combine this compound with an inhibitor of the identified resistance pathway.
-
Drug Holiday: In some cases, temporarily removing the drug from the culture can re-sensitize the cells.
-
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
Objective: To generate a cancer cell line with acquired resistance to this compound for further study.
Methodology:
-
Initial Seeding: Plate the parental (sensitive) cancer cell line at a low density.
-
Stepwise Dose Escalation:
-
Start by treating the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Once the cells have recovered and are growing steadily, subculture them and increase the concentration of this compound by a small increment (e.g., 1.5 to 2-fold).
-
Repeat this process of gradual dose escalation. The entire process can take several months.
-
-
Isolation of Resistant Clones: Once the cells can tolerate a significantly higher concentration of this compound (e.g., 10-fold the original IC50), isolate single-cell clones by limiting dilution or cell sorting.
-
Characterization of Resistant Clones: Expand the clones and confirm their resistance by determining their IC50 for this compound.
Protocol 2: Western Blot Analysis of Signaling Pathways
Objective: To investigate the activation of alternative signaling pathways in this compound resistant cells.
Methodology:
-
Protein Extraction: Lyse both the parental and resistant cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against key proteins in suspected alternative signaling pathways (e.g., p-AKT, p-ERK).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Data Presentation
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental Line | 50 | 1 |
| Resistant Clone 1 | 550 | 11 |
| Resistant Clone 2 | 780 | 15.6 |
Table 2: Relative Protein Expression in Parental vs. Resistant Cells
| Protein | Parental (Relative Expression) | Resistant (Relative Expression) |
| Target Protein | 1.0 | 0.9 |
| p-AKT | 1.0 | 3.5 |
| p-ERK | 1.0 | 0.8 |
| ABCB1 | 1.0 | 12.2 |
Visualizations
Caption: Hypothetical signaling pathway targeted by this compound.
Caption: Workflow for generating a this compound resistant cell line.
Caption: Decision tree for troubleshooting this compound resistance.
References
- 1. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Interpreting Unexpected Results with JMI-346: A Technical Support Guide
Important Notice: Initial searches for "JMI-346" did not yield information related to a chemical compound or experimental drug. The identifier may be incorrect, an internal designation, or a highly novel agent not yet widely documented. The following guide is based on general principles of troubleshooting unexpected experimental results in pharmacology and cell biology, and provides a framework for investigation. Researchers should first verify the correct identifier and source of the compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a different cellular phenotype than expected after treatment with our compound, believed to be this compound. What could be the reason?
A1: Several factors can contribute to unexpected cellular phenotypes. Consider the following possibilities:
-
Compound Identity and Purity: Verify the chemical structure, purity, and concentration of your compound stock. Degradation or contamination can lead to off-target effects.
-
Cell Line Specificity: The reported effects of a compound can be highly cell-type dependent. The genetic background, receptor expression levels, and signaling pathway activity of your specific cell line may differ from those in published studies.
-
Experimental Conditions: Variations in cell density, serum concentration, passage number, and incubation time can all influence cellular response to a compound.
-
Off-Target Effects: The compound may be interacting with unintended molecular targets, leading to the observed phenotype.
Q2: Our in-vitro assays show conflicting results for this compound. How can we troubleshoot this?
A2: Conflicting in-vitro results often stem from subtle differences in assay conditions.
-
Assay Principle: Ensure you are using the appropriate assay for the biological question. For example, a cell viability assay that measures metabolic activity (like MTT) may give different results than one that measures membrane integrity (like LDH release).
-
Reagent Quality: Check the expiration dates and proper storage of all assay reagents.
-
Positive and Negative Controls: Always include appropriate positive and negative controls to validate assay performance.
-
Data Normalization: Ensure data is being normalized correctly, for instance, to a vehicle-treated control.
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity
If you observe higher or lower than expected cytotoxicity with your compound, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Step |
| Incorrect compound concentration | Verify stock solution concentration and dilution calculations. |
| Cell line sensitivity | Test a range of concentrations on your specific cell line. |
| Contamination (e.g., endotoxin) | Test for contaminants in your compound stock and cell culture. |
| Assay interference | Run the assay with the compound in a cell-free system to check for direct interference. |
Guide 2: Discrepancy in Signaling Pathway Activation
If your results show activation or inhibition of an unexpected signaling pathway, a systematic approach is needed.
| Potential Cause | Troubleshooting Step |
| Off-target kinase inhibition/activation | Perform a broad-spectrum kinase inhibitor profiling assay. |
| Crosstalk between signaling pathways | Map the known interactions of your target pathway and look for potential points of intersection with other pathways. |
| Antibody specificity in Western blots | Validate primary antibodies using positive and negative controls (e.g., knockout/knockdown cell lines). |
| Time-dependent effects | Perform a time-course experiment to capture early and late signaling events. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using a Luminescent-Based Assay
This protocol provides a general framework for assessing cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the compound (and appropriate controls) for the desired duration (e.g., 24, 48, 72 hours).
-
Assay Reagent Addition: Add a commercially available luminescent cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Signal Measurement: Incubate the plate at room temperature to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-treated control to determine the percentage of viable cells.
Visualizing Experimental Logic
Workflow for Investigating Unexpected Results
The following diagram outlines a logical workflow for troubleshooting unexpected experimental outcomes.
A logical workflow for troubleshooting unexpected experimental results.
Signaling Pathway Crosstalk Hypothesis
This diagram illustrates a hypothetical scenario where an unknown compound "this compound" inhibits the intended Target A but also unexpectedly activates Pathway Y through an off-target effect on Receptor B.
Hypothetical signaling pathways for this compound.
Validation & Comparative
A Comparative Analysis of JMI-346 (ALLN-346) and Standard-of-Care Treatments for Hyperuricemia in Gout and Chronic Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational drug JMI-346 (ALLN-346), an orally administered, engineered urate oxidase, with the current standard-of-care treatments for hyperuricemia in patients with gout and chronic kidney disease (CKD). This document synthesizes available preclinical and clinical data to offer an objective evaluation of their respective mechanisms of action, efficacy, and safety profiles.
Executive Summary
This compound (ALLN-346) presents a novel, gut-restricted enzymatic approach to lowering serum urate levels. Its mechanism of action, which involves the degradation of urate in the gastrointestinal tract, is distinct from the systemic inhibition of uric acid production by the standard-of-care xanthine oxidase inhibitors, allopurinol and febuxostat. This targeted approach may offer a safer therapeutic option for patients with CKD, a population in whom the use of standard treatments is often complicated by dosing restrictions and potential for adverse events. Preclinical data suggests comparable efficacy to allopurinol in reducing plasma urate, while early-stage clinical trials in humans have demonstrated a significant reduction in serum urate with a favorable safety profile. However, direct head-to-head clinical trial data comparing ALLN-346 with standard-of-care treatments is not yet available.
Mechanism of Action: A Divergent Approach
Standard-of-care treatments for hyperuricemia, such as allopurinol and febuxostat, act systemically by inhibiting xanthine oxidase, an enzyme crucial for the production of uric acid. In contrast, this compound (ALLN-346) is a non-absorbed, orally administered enzyme designed to degrade urate within the gastrointestinal tract.[1][2] In patients with impaired kidney function, the gut becomes a more significant route for urate elimination.[1] ALLN-346 leverages this by breaking down urate that is either secreted into the gut or is present from dietary sources, thereby reducing the overall systemic urate load.[1][3]
Preclinical Efficacy: Head-to-Head in a Uricase-Deficient Mouse Model
A key preclinical study evaluated ALLN-346 in uricase/urate oxidase deficient (URKO) mice, which exhibit severe hyperuricemia and kidney damage. This study provides the most direct comparison to a standard-of-care treatment to date.
Data Presentation: Preclinical Efficacy in URKO Mice
| Parameter | Control (No Treatment) | ALLN-346 | Allopurinol (90 mg/L) |
| Plasma Urate Reduction (19-day study) | - | 28% | Not directly reported, but similar reduction to ALLN-346 in 7-day study |
| Plasma Urate Reduction (7-day study) | - | 44% | Similar to ALLN-346 |
| Normalization of Urine Uric Acid Excretion | No | Yes | Yes |
Source: Pierzynowska K, et al. Front Med (Lausanne). 2020.[3][4]
Experimental Protocols: Preclinical Study in Uricase-Deficient Mice
-
Animal Model: Uricase/urate oxidase deficient (URKO) mice (B6;129S7-Uoxtm1Bay/J), which develop severe hyperuricemia.[3]
-
Study Design: Two studies were conducted: a 7-day and a 19-day study.[3]
-
Treatment Groups:
-
Control: No treatment.
-
ALLN-346: Mixed with food.
-
Allopurinol: Supplemented in drinking water (90 mg/L).[4]
-
-
Key Endpoints: Plasma urate concentration and urine uric acid excretion.[3]
References
- 1. Allena Pharmaceuticals Receives Fast Track Designation from FDA for the Development of ALLN-346 for Chronic Treatment of Hyperuricemia in Patients With Gout and Advanced Chronic Kidney Disease | ALNA Stock News [stocktitan.net]
- 2. Allena Pharmaceuticals Announces Completion of Enrollment of Cohorts A and B of ALLN-346 Phase 2a Study 202 in Patients with Gout and Stages 2 and 3 Chronic Kidney Disease - BioSpace [biospace.com]
- 3. Oral Treatment With an Engineered Uricase, ALLN-346, Reduces Hyperuricemia, and Uricosuria in Urate Oxidase-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
JMI-346 Mechanism of Action: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of JMI-346, a potent inhibitor of Plasmodium falciparum falcipain-2 (PfFP-2), with other relevant compounds. Experimental data is presented to validate its mechanism of action as a promising anti-malarial agent.
Executive Summary
This compound is an investigational small molecule that targets falcipain-2, a critical cysteine protease in the food vacuole of Plasmodium falciparum. By inhibiting PfFP-2, this compound disrupts the parasite's ability to digest host hemoglobin, a process essential for its growth and survival. This guide summarizes the available quantitative data on this compound's efficacy and provides a comparative analysis with other known PfFP-2 inhibitors and the widely used antimalarial, chloroquine. Detailed experimental methodologies and visual representations of the key pathways and workflows are included to provide a comprehensive overview for research and drug development professionals.
Data Presentation
The following table summarizes the in vitro efficacy of this compound and comparator compounds against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum, as well as their inhibitory activity against the purified PfFP-2 enzyme.
| Compound | Target(s) | P. falciparum 3D7 (CQS) IC₅₀ (µM) | P. falciparum RKL-9 (CQR) IC₅₀ (µM) | Purified PfFP-2 Inhibition |
| This compound | Falcipain-2 | 13 [1] | 33 [1] | Inhibitory at 25 µM [1] |
| JMI-105 | Falcipain-2 | 8.8[1] | 14.3[1] | Inhibitory at 25 µM[1] |
| E-64 | Cysteine Proteases | - | - | Potent, irreversible |
| Leupeptin | Serine/Cysteine Proteases | - | - | Potent, reversible |
| Chloroquine | Heme Polymerization | ~0.02[2] | ~0.18[2] | Does not directly inhibit PfFP-2 |
Mechanism of Action of this compound
The primary mechanism of action of this compound is the inhibition of the cysteine protease falcipain-2 in P. falciparum. PfFP-2 plays a crucial role in the parasite's food vacuole, where it degrades host hemoglobin into smaller peptides. These peptides are then further broken down into amino acids, which are essential for parasite protein synthesis and development. By binding to and inhibiting PfFP-2, this compound effectively starves the parasite of these vital nutrients, leading to a defect in its growth and proliferation[1].
Hemoglobin Degradation Pathway
The following diagram illustrates the hemoglobin degradation pathway in P. falciparum and the point of intervention for this compound.
Experimental Protocols
Detailed methodologies for the key experiments used to validate the mechanism of action of this compound are provided below.
Falcipain-2 Inhibition Assay (Fluorometric)
This assay quantifies the enzymatic activity of purified PfFP-2 in the presence of an inhibitor.
-
Principle: The assay measures the cleavage of a fluorogenic substrate, Z-Leu-Arg-AMC (Z-LR-AMC), by PfFP-2. Cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), and the increase in fluorescence is proportional to enzyme activity.
-
Materials:
-
Recombinant purified PfFP-2
-
Fluorogenic substrate: Z-LR-AMC
-
Assay buffer: 100 mM sodium acetate, pH 5.5, with 10 mM DTT
-
This compound and other test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
-
-
Procedure:
-
Prepare serial dilutions of this compound and other inhibitors in the assay buffer.
-
Add 50 µL of the diluted compounds to the wells of the microplate. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 25 µL of a solution containing purified PfFP-2 to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the Z-LR-AMC substrate solution.
-
Immediately measure the fluorescence intensity at time zero and then kinetically every 5 minutes for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the fluorescence versus time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the binding affinity and kinetics of this compound to its target, PfFP-2.
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. This allows for real-time, label-free analysis of the interaction.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Recombinant purified PfFP-2
-
This compound and other test compounds
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling reagents (EDC, NHS) and ethanolamine
-
-
Procedure:
-
Immobilization: Covalently immobilize PfFP-2 onto the sensor chip surface using standard amine coupling chemistry.
-
Binding Assay:
-
Inject a series of concentrations of this compound in the running buffer over the immobilized PfFP-2 surface.
-
Monitor the association phase (binding) followed by a dissociation phase (wash with running buffer).
-
Regenerate the sensor surface between different compound concentrations if necessary.
-
-
Data Analysis:
-
Subtract the signal from a reference flow cell to correct for non-specific binding and bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
-
Hemozoin Inhibition Assay (Colorimetric)
This assay assesses the ability of this compound to inhibit the formation of hemozoin, the non-toxic crystalline form of heme.
-
Principle: In the parasite's food vacuole, toxic free heme is detoxified by crystallization into hemozoin. This assay mimics this process in vitro. The amount of hemozoin formed is quantified by its insolubility and the remaining soluble heme is measured colorimetrically after complexation with pyridine.
-
Materials:
-
Hemin chloride
-
This compound and other test compounds dissolved in DMSO
-
Sodium acetate buffer (pH 4.8)
-
Pyridine
-
96-well microplates
-
Microplate reader (absorbance at 405 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the diluted compounds.
-
Add a solution of hemin chloride in sodium acetate buffer to each well to initiate hemozoin formation.
-
Incubate the plate at 37°C for 18-24 hours to allow for crystal formation.
-
Centrifuge the plate to pellet the insoluble hemozoin.
-
Carefully remove the supernatant.
-
Add a solution of pyridine to the remaining pellet and any unreacted heme. Pyridine forms a colored complex with free heme but not with hemozoin.
-
Measure the absorbance at 405 nm. A higher absorbance indicates more unreacted heme and thus greater inhibition of hemozoin formation.
-
Calculate the percent inhibition and determine the IC₅₀ value.
-
Visualizing Workflows and Relationships
Experimental Workflow for this compound Validation
The following diagram outlines the typical experimental workflow for validating the mechanism of action of a PfFP-2 inhibitor like this compound.
References
JMI-346 Cross-Reactivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cross-reactivity profile of JMI-346, a potent inhibitor of Plasmodium falciparum falcipain-2 (PfFP-2). Due to the limited publicly available cross-reactivity data for this compound, this guide draws comparisons from studies on other falcipain-2 inhibitors to highlight key considerations for selectivity and off-target effects.
This compound has been identified as a promising anti-malarial candidate that targets the cysteine protease falcipain-2 of Plasmodium falciparum. This enzyme is crucial for the parasite's life cycle, primarily involved in the degradation of host hemoglobin for nutrient acquisition. While the inhibitory activity of this compound against PfFP-2 is established, its selectivity profile against host proteases, particularly human cathepsins which share structural similarities with falcipain-2, is a critical aspect of its preclinical evaluation.
Comparative Selectivity of Falcipain-2 Inhibitors
| Inhibitor Class | Falcipain-2 (Ki/IC50) | Human Cathepsin L (Ki/IC50) | Human Cathepsin B (Ki/IC50) | Selectivity (Cathepsin L/FP-2) | Selectivity (Cathepsin B/FP-2) |
| Triazine Nitriles | 20 ± 7 nM | >10,000 nM | >10,000 nM | >500-fold | >500-fold |
| Peptidomimetic Nitriles | ~5 nM | ~500 nM | >10,000 nM | ~100-fold | >2000-fold |
| Chalcones | 2.8 µM (EC50) | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Data presented is a compilation from various studies on different falcipain-2 inhibitors and is intended for comparative purposes. The selectivity of this compound may vary.
Experimental Protocols
To assess the cross-reactivity of this compound, standard enzymatic assays using fluorogenic substrates can be employed. Below is a detailed methodology for a typical falcipain-2 inhibition assay, which can be adapted for testing against other proteases like human cathepsins.
Falcipain-2 Inhibition Assay Protocol
This protocol is designed to determine the inhibitory activity of a compound against falcipain-2 by measuring the reduction in the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant active falcipain-2
-
Fluorogenic substrate (e.g., Z-LR-AMC)
-
Assay Buffer: 100 mM sodium acetate, 5 mM DTT, pH 5.5
-
Test compound (this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., E-64)
-
384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound (this compound) in DMSO.
-
Reaction Mixture Preparation: In each well of the 384-well plate, add 1 µL of the test compound dilution. For control wells, add 1 µL of DMSO (negative control) or a known inhibitor like E-64 (positive control).
-
Enzyme Addition: Add 40 µL of falcipain-2 solution (e.g., 6.6 nM final concentration) in assay buffer to each well.
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add 40 µL of the fluorogenic substrate Z-LR-AMC (e.g., 10 µM final concentration) in assay buffer to initiate the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm) at regular intervals for at least 30 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of substrate cleavage for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
To assess cross-reactivity, this protocol can be repeated using human cathepsins (e.g., Cathepsin B, Cathepsin L) and their respective preferred fluorogenic substrates and buffer conditions.
Visualizing Key Pathways and Workflows
To better understand the context of this compound's mechanism and evaluation, the following diagrams illustrate the hemoglobin degradation pathway targeted by this compound and a general workflow for assessing inhibitor cross-reactivity.
Caption: Hemoglobin degradation pathway in the P. falciparum food vacuole and the inhibitory action of this compound.
Scrutinizing JMI-346: An Analysis of a Novel Antimalarial Candidate's Experimental Profile
For Immediate Release
A recent entrant in the field of antimalarial drug discovery, JMI-346, has demonstrated initial promise as an inhibitor of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This guide provides a comprehensive overview of the currently available experimental data on this compound, its mechanism of action, and a comparative look at the broader landscape of its therapeutic target. The information is intended for researchers, scientists, and drug development professionals engaged in the fight against malaria.
Executive Summary
This compound is a chemical compound identified as a potential antimalarial agent that functions by inhibiting falcipain-2, a crucial cysteine protease in Plasmodium falciparum. Initial in vitro studies have shown its efficacy against both chloroquine-sensitive and chloroquine-resistant strains of the parasite. However, a critical gap exists in the current body of scientific literature regarding the independent reproduction of these findings. To date, the primary data on this compound originates from a single research group, and further validation from independent laboratories is essential to substantiate its potential as a viable drug candidate. This guide synthesizes the available data, details the experimental methodologies employed in its initial characterization, and contextualizes its activity within the known signaling pathway of its target.
Quantitative Data Summary
The primary research on this compound has yielded the following quantitative data regarding its inhibitory activity against P. falciparum. These findings are summarized in the table below.
| Metric | Chloroquine-Sensitive (CQS) Strain (3D7) | Chloroquine-Resistant (CQR) Strain (RKL-9) | Reference |
| IC50 | 13 µM | 33 µM | Uddin et al., 2020 |
Table 1: In Vitro Inhibitory Concentration (IC50) of this compound against P. falciparum
Mechanism of Action: Targeting Hemoglobin Degradation
This compound exerts its antimalarial effect by inhibiting falcipain-2, a key enzyme in the hemoglobin degradation pathway of P. falciparum. During its intraerythrocytic stage, the parasite resides within red blood cells and digests host hemoglobin to acquire essential amino acids for its growth and proliferation. This process occurs within a specialized organelle called the food vacuole. Falcipain-2, a cysteine protease, plays a critical role in the initial cleavage of hemoglobin. By inhibiting this enzyme, this compound disrupts the parasite's nutrient supply, ultimately leading to its death.
The following diagram illustrates the hemoglobin degradation pathway and the point of intervention for this compound.
Caption: The hemoglobin degradation pathway in P. falciparum and the inhibitory action of this compound.
Experimental Protocols
The following are the key experimental methodologies as described in the initial study of this compound.
In Silico Docking Studies
-
Objective: To predict the binding affinity and interaction of this compound with the active site of falcipain-2.
-
Methodology: Molecular docking simulations were performed using computational software. The three-dimensional structure of falcipain-2 was obtained from a protein data bank. This compound was docked into the active site of the enzyme to predict its binding conformation and energy.
In Vitro Culture of P. falciparum
-
Objective: To propagate chloroquine-sensitive (3D7) and chloroquine-resistant (RKL-9) strains of P. falciparum for drug susceptibility testing.
-
Methodology: The parasites were cultured in human O+ erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine. Cultures were maintained at 37°C in a controlled atmosphere with a gas mixture of 5% CO2, 5% O2, and 90% N2.
In Vitro Antimalarial Assay
-
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against P. falciparum.
-
Methodology: A SYBR Green I-based fluorescence assay was used. Synchronized ring-stage parasites were incubated with serial dilutions of this compound for 72 hours. After incubation, the plates were treated with SYBR Green I, a fluorescent dye that binds to DNA, to quantify parasite proliferation. The fluorescence intensity was measured to determine the IC50 values.
Cytotoxicity Assay
-
Objective: To assess the toxicity of this compound against human cells.
-
Methodology: The cytotoxicity of this compound was evaluated against a human cell line (e.g., HeLa or HepG2) using a standard MTT assay. This assay measures the metabolic activity of cells, which is indicative of cell viability.
Reproducibility and Comparative Analysis
A thorough search of the scientific literature reveals a lack of independent studies that have reproduced the experimental results for this compound. The initial findings, while promising, await validation from the broader research community.
In the context of falcipain-2 inhibitors, this compound is one of many compounds that have been investigated. Other notable inhibitors include:
-
E-64: A broad-spectrum cysteine protease inhibitor often used as a positive control in falcipain-2 assays.
-
Chalcones: A class of natural and synthetic compounds that have shown inhibitory activity against falcipain-2.
-
Thiosemicarbazones: Another class of compounds that have been explored as potential falcipain-2 inhibitors.
A direct quantitative comparison of this compound with these alternatives is challenging due to variations in experimental conditions across different studies. However, the development of diverse chemical scaffolds targeting falcipain-2 underscores the significance of this enzyme as a therapeutic target.
Conclusion and Future Directions
This compound has emerged as a novel inhibitor of P. falciparum falcipain-2 with demonstrated in vitro activity. The initial experimental data provides a foundation for its further investigation. However, the critical next step is the independent validation of these findings. Future research should focus on:
-
Independent reproduction of the reported IC50 values.
-
In-depth structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound.
-
In vivo efficacy and toxicity studies in animal models of malaria.
-
Elucidation of potential off-target effects.
Addressing these key areas will be crucial in determining the true therapeutic potential of this compound as a next-generation antimalarial agent.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The development of this compound is in the preclinical stage, and its safety and efficacy in humans have not been established.
JMI-346 vs. siRNA Knockdown of Falcipain-2: A Comparative Guide
For researchers engaged in the development of antimalarial therapeutics, the targeted inhibition of crucial parasitic enzymes is a cornerstone of drug discovery. Falcipain-2, a cysteine protease essential for hemoglobin degradation by Plasmodium falciparum, has emerged as a key target. This guide provides a detailed comparison of two distinct methodologies for inhibiting falcipain-2 function: the small molecule inhibitor JMI-346 and siRNA-mediated gene knockdown.
Performance Comparison
This compound is a potent, direct inhibitor of the enzymatic activity of falcipain-2. In contrast, siRNA (small interfering RNA) knockdown operates at the genetic level, reducing the expression of the falcipain-2 protein itself. The choice between these two approaches depends on the specific research question, with this compound being suitable for rapid, dose-dependent inhibition and siRNA providing a tool for studying the effects of reduced protein levels over a longer period.
| Parameter | This compound | siRNA Knockdown of Falcipain-2 |
| Target | Falcipain-2 Protease | falcipain-2 mRNA |
| Mechanism of Action | Direct enzymatic inhibition | Post-transcriptional gene silencing |
| Effect on Parasite Growth | Inhibition with IC50 of 13 µM (3D7 strain) and 33 µM (RKL-9 strain)[1] | Inhibition of parasite growth in vitro[2] |
| Effect on Hemoglobin Degradation | Blocks hemoglobin hydrolysis | Accumulation of undigested hemoglobin[2] |
| Enzyme Activity Inhibition | Inhibits purified PfFP-2 at 25µM concentration[1] | Reduction in cysteine protease activity |
| Reversibility | Potentially reversible | Long-lasting, dependent on siRNA stability and cell division |
| Specificity | Potential for off-target effects on other proteases | High specificity for falcipain-2 mRNA sequence |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound inhibition of Falcipain-2.
Caption: Workflow for siRNA-mediated knockdown of Falcipain-2.
Experimental Protocols
In Vitro Culture of Plasmodium falciparum
P. falciparum strains (e.g., 3D7, RKL-9) are maintained in continuous culture in human O+ erythrocytes.
-
Culture Medium: RPMI 1640 medium supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, and 10% (v/v) heat-inactivated human serum.
-
Incubation: Cultures are maintained at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Synchronization: Parasite cultures are synchronized at the ring stage by treatment with 5% D-sorbitol.
This compound Inhibition Assay
Parasite Growth Inhibition Assay:
-
Synchronized ring-stage parasites are cultured in 96-well plates at 1% parasitemia and 2% hematocrit.
-
This compound is added at various concentrations, and the plates are incubated for 48-72 hours.
-
Parasite growth is quantified using SYBR Green I-based fluorescence assay or by microscopic counting of Giemsa-stained smears. The IC50 value is calculated from the dose-response curve.
Enzyme Inhibition Assay:
-
Recombinant falcipain-2 is pre-incubated with this compound at a specified concentration (e.g., 25 µM) in an appropriate buffer (e.g., 100 mM sodium acetate, pH 5.5, with 8 mM DTT) for 30 minutes.[3]
-
The fluorogenic substrate Z-Phe-Arg-AMC is added to initiate the reaction.[3]
-
The release of AMC (7-amino-4-methylcoumarin) is monitored over time using a spectrofluorometer to determine the rate of substrate cleavage and, consequently, the percentage of enzyme inhibition.[3]
siRNA Knockdown of Falcipain-2
siRNA Delivery:
-
Double-stranded RNA (dsRNA) or siRNA targeting the falcipain-2 gene is introduced into synchronized P. falciparum cultures.
-
Electroporation: Parasitized erythrocytes are washed and resuspended in an electroporation buffer (e.g., Cytomix). The siRNA is added, and the mixture is subjected to an electrical pulse using an electroporator.[4]
-
Following electroporation, the cells are washed and returned to culture.
Assessment of Knockdown:
-
Phenotypic Analysis: The effect of falcipain-2 knockdown on parasite morphology and growth is observed by light microscopy of Giemsa-stained smears over the parasite life cycle. The accumulation of undigested hemoglobin can also be assessed.[2]
-
mRNA Quantification: At various time points post-transfection, total RNA is extracted from the parasites. The levels of falcipain-2 mRNA are quantified by real-time quantitative PCR (RT-qPCR) and normalized to a housekeeping gene to determine the percentage of knockdown.[2]
-
Protein Level Analysis: Western blotting can be performed using anti-falcipain-2 antibodies to assess the reduction in falcipain-2 protein levels.
References
- 1. researchgate.net [researchgate.net]
- 2. Double-stranded RNA-mediated gene silencing of cysteine proteases (falcipain-1 and -2) of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Target-Based Virtual Screening of Natural Compounds Identifies a Potent Antimalarial With Selective Falcipain-2 Inhibitory Activity [frontiersin.org]
- 4. Comparison of Plasmodium falciparum transfection methods - PMC [pmc.ncbi.nlm.nih.gov]
ATB-346 (JMI-346): A Comparative Guide for Researchers
An objective analysis of the clinical trial results and data for the novel hydrogen sulfide-releasing NSAID, ATB-346, in comparison to other widely used nonsteroidal anti-inflammatory drugs (NSAIDs).
ATB-346, also known as JMI-346, is a hydrogen sulfide (H₂S)-releasing derivative of naproxen designed to provide effective pain and inflammation relief while mitigating the gastrointestinal side effects commonly associated with traditional NSAIDs. This guide provides a comprehensive comparison of ATB-346 with other NSAIDs, supported by available clinical trial data and detailed experimental methodologies.
Comparative Clinical Data
The following tables summarize the key quantitative data from clinical trials comparing ATB-346 with naproxen, and provide data for celecoxib and diclofenac from separate trials for indirect comparison.
Table 1: Gastrointestinal Safety - Incidence of Ulceration
| Drug | Dosage | Trial Duration | Incidence of Gastric or Duodenal Ulcers (≥3 mm) | Citation |
| ATB-346 | 250 mg once daily | 14 days | 2.5% (3/118 subjects) | [1] |
| Naproxen | 550 mg twice daily | 14 days | 42.1% (53/126 subjects) | [1] |
| Celecoxib | 200-400 mg daily | 12 weeks | - | - |
| Diclofenac | 150 mg daily | 6 weeks | - | - |
| Note: Direct head-to-head trial data for ulcer incidence with celecoxib and diclofenac against ATB-346 is not available. Existing studies on celecoxib and diclofenac often report a range of gastrointestinal adverse events rather than specific ulceration rates from endoscopic evaluation in a comparable healthy volunteer study. |
Table 2: Efficacy in Osteoarthritis - Pain Reduction (WOMAC Pain Subscore)
| Drug | Dosage | Trial Duration | Mean Reduction in WOMAC Pain Score | Citation |
| ATB-346 | 250 mg once daily | 10 days | 7.6 units | |
| Naproxen | 1000 mg daily | 12 weeks | ~4 units (comparable to celecoxib) | |
| Celecoxib | 100-400 mg daily | 12 weeks | Significantly better than placebo, comparable to naproxen | |
| Diclofenac (Topical) | 1.5% solution | 12 weeks | Significant improvement vs. vehicle | |
| Note: The ATB-346 data is from a small, open-label study. The comparisons to naproxen and celecoxib are based on historical data from different trials and should be interpreted with caution. |
Table 3: Cyclooxygenase (COX) Inhibition
| Drug | Dosage | Measurement | COX Inhibition | Citation |
| ATB-346 | 250 mg once daily | Whole blood thromboxane synthesis | >94% (comparable to naproxen) | [1] |
| Naproxen | 550 mg twice daily | Whole blood thromboxane synthesis | >94% (comparable to ATB-346) | [1] |
| Note: This demonstrates that ATB-346 achieves a similar level of the primary therapeutic target engagement as a much higher dose of naproxen. |
Experimental Protocols
While detailed, step-by-step standard operating procedures for the ATB-346 clinical trials are not publicly available, the following outlines the methodologies for the key experiments based on published literature.
Gastrointestinal Safety Assessment (Endoscopy)
-
Objective: To assess and compare the incidence of upper gastrointestinal ulceration between ATB-346 and naproxen.
-
Procedure: Healthy volunteers underwent an upper gastrointestinal endoscopy at baseline (before initiation of the study drug) and after a 14-day treatment period.[2]
-
Primary Endpoint: The incidence of gastric or duodenal ulcers of at least 3 mm in diameter with unequivocal depth.
-
Scoring: While the specific scoring system used in the ATB-346 trial is not detailed, clinical trials typically use established systems like the Forrest classification for bleeding ulcers or other validated scales to grade the severity of mucosal damage.
Efficacy Assessment in Osteoarthritis (WOMAC Score)
-
Objective: To evaluate the efficacy of ATB-346 in reducing pain and improving function in patients with osteoarthritis of the knee.
-
Instrument: The Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) is a validated, self-administered questionnaire consisting of sections for pain, stiffness, and physical function.
-
Administration: Patients are asked to rate their symptoms over a specified period (e.g., the last 48 hours). The specific instructions and setting for the completion of the WOMAC questionnaire in the ATB-346 trials are not detailed in the available publications.
-
Primary Endpoint: The change from baseline in the WOMAC pain subscore.
Cyclooxygenase (COX) Activity Assay (Whole Blood Assay)
-
Objective: To measure the extent of COX-1 and COX-2 inhibition by ATB-346 and naproxen.
-
Methodology: A whole blood assay is used to measure the synthesis of thromboxane B2 (a marker of COX-1 activity) and prostaglandin E2 (a marker of COX-2 activity). The general procedure involves:
-
Collection of whole blood from subjects at baseline and at specified time points after drug administration.
-
Incubation of blood samples under conditions that stimulate COX-1 (e.g., clotting) and COX-2 (e.g., with lipopolysaccharide).
-
Measurement of the resulting prostanoids (thromboxane B2 and prostaglandin E2) using techniques such as enzyme-linked immunosorbent assay (ELISA) or mass spectrometry.
-
The percentage of inhibition is calculated by comparing the levels of prostanoids after drug treatment to the baseline levels.
-
-
Note: The precise details of the assay protocol used in the ATB-346 trials, such as specific reagents, incubation times, and analytical methods, are not provided in the referenced literature.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of ATB-346 and a general workflow for a comparative clinical trial.
References
Independent Validation of ALLN-346's Therapeutic Potential: A Comparative Guide
An Objective Analysis of ALLN-346 for the Management of Hyperuricemia in Gout and Chronic Kidney Disease
This guide provides a comprehensive comparison of ALLN-346, an investigational enzyme therapy, with existing treatments for hyperuricemia, particularly in the challenging patient population with both gout and chronic kidney disease (CKD). The information is compiled from preclinical studies and clinical trial data to assist researchers, scientists, and drug development professionals in evaluating its therapeutic potential.
Mechanism of Action
ALLN-346 is a first-in-class, orally administered, non-absorbed, engineered urate oxidase.[1][2][3] Its novel mechanism of action targets the degradation of urate within the gastrointestinal (GI) tract.[4][5][6] In patients with CKD, renal excretion of uric acid is impaired, leading to an increased reliance on the intestinal tract for urate elimination.[5][7][8][9] ALLN-346 is designed to enhance this extra-renal pathway by breaking down urate in the gut, thereby reducing the systemic urate burden.[1][4][5] The enzyme catalyzes the conversion of urate to allantoin, which is a more soluble and readily excretable substance.[5]
Preclinical Evidence: Head-to-Head Comparison
A key preclinical study evaluated ALLN-346 in urate oxidase-deficient (UroX-KO) mice, which model severe hyperuricemia and urate-induced nephropathy.[5][7][8] This study provides the most direct comparison with a standard-of-care medication, allopurinol.
Quantitative Data Summary
The following table summarizes the key findings from a 7-day comparative study in UroX-KO mice.
| Parameter | Pre-treatment | ALLN-346 (150 mg/day) | Allopurinol (50 mg/L) | Allopurinol (150 mg/L) |
| Plasma Urate (mg/dL) | 14.5 ± 0.9 | 8.1 ± 0.5 | 6.5 ± 1.1 | 4.3 ± 0.6 |
| % Reduction from Pre-treatment | - | 44% | 51% | 69% |
| Urine Urate Excretion (mg/24h) | 4.7 ± 0.6 | 0.7 ± 0.1 | 3.2 ± 0.3 | 2.2 ± 0.3 |
| % Reduction from Pre-treatment | - | 86% | 34% | 66% |
Data presented as mean ± SEM.[8]
Key Observations from Preclinical Data:
-
ALLN-346 significantly reduced plasma urate levels by 44%.[5][7][8][10]
-
The reduction in plasma urate with ALLN-346 was comparable to that of low-dose allopurinol (50 mg/L).[8][10]
-
ALLN-346 demonstrated a superior effect on normalizing urine urate excretion, with an 86% reduction, compared to both low and high doses of allopurinol.[8][10]
Experimental Protocol: UroX-KO Mouse Study
-
Animal Model: Uricase/urate oxidase deficient (UroX-KO) mice, which exhibit severe hyperuricemia, hyperuricosuria, and uric acid crystalline obstructive nephropathy.[5][7][8]
-
Study Design: A 21-day parallel study with three 7-day periods (pre-treatment, treatment, and follow-up).[8]
-
Treatment Arms:
-
Sample Collection: Plasma urate was measured on the last day of each study period. 24-hour urine samples were collected during the last three days of the pre-treatment and treatment periods.[8]
Clinical Development and Alternative Therapies
ALLN-346 has progressed to clinical trials in human subjects.
Clinical Trial Program
-
Phase 1 Studies: A single ascending dose study in 24 healthy volunteers and a multiple ascending dose study in 18 healthy volunteers demonstrated that ALLN-346 was well-tolerated with no evidence of systemic absorption or serious adverse events.[2][3][11]
-
Phase 2a Study (NCT04987294): This randomized, double-blind, placebo-controlled study is designed to evaluate the safety, tolerability, and pharmacodynamics of ALLN-346 in subjects with hyperuricemia, gout, and mild to moderate CKD.[12][13][14] Participants are randomized 2:1 to receive either ALLN-346 (5 capsules, three times daily) or a placebo for 14 days.[12] The study includes two cohorts based on estimated glomerular filtration rate (eGFR).[12][13]
Comparison with Current Urate-Lowering Therapies in CKD
The primary challenge in treating gout in patients with CKD is the limited therapeutic options due to safety and efficacy concerns with existing drugs.[1][14][15][16]
| Therapy Class | Examples | Mechanism of Action | Limitations in Advanced CKD |
| Xanthine Oxidase Inhibitors | Allopurinol, Febuxostat | Decrease uric acid production | Allopurinol requires dose reduction and carries a risk of hypersensitivity syndrome. Febuxostat has concerns regarding cardiovascular safety.[15][17][18] |
| Uricosurics | Probenecid, Lesinurad | Increase renal excretion of uric acid | Lose efficacy as kidney function declines and are not recommended in patients with advanced CKD.[19] |
| Recombinant Uricases (IV) | Pegloticase, Rasburicase | Convert uric acid to allantoin | Administered intravenously and are typically reserved for refractory gout.[5][7] |
| Investigational Oral Uricase | ALLN-346 | Degrades uric acid in the GI tract | Efficacy and long-term safety in humans are still under investigation.[15] |
Potential Advantages of ALLN-346:
-
Novel Mechanism: By acting locally in the gut, ALLN-346 has the potential to avoid the systemic toxicities and dosing limitations associated with current oral therapies in patients with impaired renal function.[1][16]
-
Addressing Unmet Need: It offers a promising approach for the approximately 500,000 patients in the U.S. affected by both gout and advanced CKD, a population with high unmet medical need.[1][16]
Conclusion
The available preclinical data for ALLN-346 demonstrates a proof-of-concept for its novel, gut-restricted mechanism of action in lowering both plasma and urine urate levels. The comparison with allopurinol in an animal model suggests a potent effect, particularly in reducing the renal burden of uric acid. While these findings are promising, they are based on studies conducted by the sponsoring company. The ongoing Phase 2a clinical trial is a critical next step in validating these findings in a patient population. Independent, peer-reviewed clinical data will be essential to fully establish the therapeutic potential and safety profile of ALLN-346 relative to the current standards of care for hyperuricemia in patients with gout and chronic kidney disease.
References
- 1. Allena Pharmaceuticals Receives Fast Track Designation From FDA for the Development of ALLN-346 for Chronic Treatment of Hyperuricemia in Patients With Gout & Advanced Chronic Kidney Disease [drug-dev.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Allena Pharmaceuticals Announces Initial Data from Phase 1 Trial of ALLN-346 | Nasdaq [nasdaq.com]
- 4. Allena Pharmaceuticals Completes Animal Proof-of-Concept Study [drug-dev.com]
- 5. Oral Treatment With an Engineered Uricase, ALLN-346, Reduces Hyperuricemia, and Uricosuria in Urate Oxidase-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allena Pharmaceuticals Presents Preclinical Data [globenewswire.com]
- 7. Oral Treatment With an Engineered Uricase, ALLN-346, Reduces Hyperuricemia, and Uricosuria in Urate Oxidase-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Recombinant Oral Urate Oxidase (UrOx) Alln-346 Reduces Severe Hyperuricemia and Normalizes Hyperuricosuria in Nephropathic Urox Knockout (UrOxKO) Mice - ACR Meeting Abstracts [acrabstracts.org]
- 9. Oral Treatment With an Engineered Uricase, ALLN-346, Reduces Hyperuricemia, and Uricosuria in Urate Oxidase-Deficient Mice [escholarship.org]
- 10. Frontiers | Oral Treatment With an Engineered Uricase, ALLN-346, Reduces Hyperuricemia, and Uricosuria in Urate Oxidase-Deficient Mice [frontiersin.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinConnect | Phase IIa Study of ALLN-346 (Engineered Urate Oxidase) [clinconnect.io]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. Management of gout in advanced renal disease [explorationpub.com]
- 16. Allena Pharmaceuticals Receives Fast Track Designation from FDA for the Development of ALLN-346 for Chronic Treatment of Hyperuricemia in Patients With Gout and Advanced Chronic Kidney Disease - BioSpace [biospace.com]
- 17. droracle.ai [droracle.ai]
- 18. mdpi.com [mdpi.com]
- 19. Management of Gout and Hyperuricemia in CKD - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for the Anti-Malarial Agent JMI-346
The following guide provides comprehensive procedures for the safe handling and disposal of the anti-malarial research compound JMI-346. These protocols are designed for researchers, scientists, and drug development professionals to ensure safety and regulatory compliance within a laboratory setting. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, these guidelines are based on best practices for the management of hazardous chemical and pharmaceutical waste in a research environment.
Quantitative Data Summary
Researchers should always refer to the specific Safety Data Sheet (SDS) for detailed quantitative information. In the absence of a specific SDS for this compound, the following table template should be populated with data from a comparable source or internal safety assessment.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | Not Available |
| Molecular Weight | Not Available |
| Appearance | Not Available |
| Solubility | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
| LD50 (Oral) | Not Available |
| Hazard Class | To be determined based on SDS or assessment |
| CAS Number | Not Available |
Experimental Protocols: Disposal of this compound
The proper disposal of investigational compounds like this compound is critical to ensure the safety of laboratory personnel and the environment. The following step-by-step methodology should be followed.
Step 1: Hazard Assessment and Waste Classification
-
Hazard Determination : In the absence of a specific SDS, treat this compound as a hazardous chemical. This is a prudent measure for any investigational compound with unknown toxicological properties.
-
Waste Classification : Based on the Federal Resource Conservation and Recovery Act (RCRA) guidelines, this compound waste should be classified as hazardous waste. This includes the pure chemical, solutions containing this compound, and any materials contaminated with it.
Step 2: Personal Protective Equipment (PPE)
When handling this compound in any form (solid, liquid, or in solution), the following PPE is mandatory:
-
Gloves : Nitrile or other chemical-resistant gloves.
-
Eye Protection : Safety glasses with side shields or chemical splash goggles.
-
Lab Coat : A standard laboratory coat to protect from splashes.
-
Respiratory Protection : If there is a risk of generating aerosols or dust, a NIOSH-approved respirator should be used in a well-ventilated area or a chemical fume hood.
Step 3: Waste Segregation and Collection
-
Dedicated Waste Container : Designate a specific, compatible, and clearly labeled hazardous waste container for all this compound waste. The container must be in good condition and have a secure, tight-fitting lid.
-
Labeling : The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "this compound in methanol solution").
-
Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react dangerously.
-
Contaminated Materials : All materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be disposed of in the designated hazardous waste container.
Step 4: Disposal of Empty Containers
-
Triple Rinsing : To render an "empty" container non-hazardous, it must be triple-rinsed with a suitable solvent capable of removing this compound residue.[1]
-
Rinsate Collection : The rinsate from this process is considered hazardous waste and must be collected and added to the designated this compound waste container.[1]
-
Container Disposal : After triple rinsing, the label on the container should be defaced or removed, and the container can then be disposed of as non-hazardous waste, such as in the regular trash or recycling, in accordance with institutional policies.
Step 5: Final Disposal Procedure
-
Contact EHS : Once the hazardous waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
-
Professional Disposal : this compound waste will be transported by a licensed hazardous waste management vendor for final disposal, which typically involves incineration.[2]
-
Documentation : Ensure that all necessary documentation for the waste pickup is completed and that you receive a copy for your records. This creates a chain of custody for the waste.
Important Note : Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[3]
Visualized Disposal Workflow
The following diagrams illustrate the key procedural workflows for the safe disposal of this compound.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling JMI-346
JMI-346: Comprehensive Safety and Handling Guide for Research Professionals
For Researchers, Scientists, and Drug Development Professionals: Your Essential Guide to the Safe Handling and Disposal of the Novel Antimalarial Compound this compound.
This document provides crucial safety and logistical information for the handling of this compound, a potent inhibitor of the Plasmodium falciparum falcipain-2 protease (PfFP-2), positioning it as a compound of interest in antimalarial drug development. Given its status as a novel research chemical, this guide is founded on best practices for handling potentially hazardous compounds and should be used in conjunction with a supplier-provided Safety Data Sheet (SDS).
Immediate Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety protocols for handling potent, novel chemical compounds of this nature must be rigorously followed. The following recommendations are based on guidelines for managing hazardous drugs and research chemicals.
Personal Protective Equipment (PPE):
A comprehensive assessment of potential hazards necessitates a multi-layered approach to personal protection. The following table outlines the recommended PPE for handling this compound in a laboratory setting.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Gloving (Nitrile) | Inner glove tucked under the lab coat cuff, outer glove covering the cuff. Change gloves immediately upon contamination or at regular intervals. |
| Body | Permeable Lab Coat (fully buttoned) | A disposable, back-closing gown is recommended for procedures with a high risk of splashing. |
| Eyes | Safety Goggles or Glasses with Side Shields | Must be worn at all times in the laboratory where this compound is handled. |
| Face | Face Shield | To be worn in addition to safety goggles during procedures with a high potential for splashes or aerosol generation. |
| Respiratory | NIOSH-approved Respirator | Required when handling the powdered form of this compound or when there is a risk of aerosolization. A fume hood should always be the primary engineering control. |
Engineering Controls:
All work involving this compound, particularly the handling of the solid compound and the preparation of stock solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Operational and Disposal Plans
A clear and concise plan for the use and disposal of this compound is critical to maintaining a safe laboratory environment.
Receiving and Storage:
Upon receipt, the container should be inspected for any damage or leakage. This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. The storage location should be clearly labeled as containing a potent research compound.
Spill Management:
In the event of a spill, the area should be immediately evacuated and secured. Personnel involved in the cleanup must wear the full complement of recommended PPE, including respiratory protection. The spill should be covered with an absorbent material, and the resulting waste collected in a sealed, labeled container for hazardous chemical waste disposal.
Waste Disposal:
All waste contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Experimental Workflow
The following diagram outlines a standardized workflow for handling this compound in a research setting, from initial preparation to post-experiment cleanup.
Mechanism of Action: Signaling Pathway
This compound functions as an inhibitor of the Plasmodium falciparum cysteine protease, falcipain-2 (PfFP-2). This enzyme is crucial for the parasite's lifecycle, as it is involved in the degradation of host hemoglobin. By inhibiting PfFP-2, this compound disrupts this essential process, leading to the death of the parasite.
Disclaimer: The information provided in this document is intended as a guide for trained research professionals. It is not a substitute for a comprehensive risk assessment and the information that would be provided in a manufacturer's Safety Data Sheet (SDS). Researchers are strongly advised to obtain the SDS from their supplier before handling this compound and to adhere to all institutional and regulatory safety guidelines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
